Tedatioxetine
Description
This compound has been used in trials studying the treatment of Major Depressive Disorder.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
See also: this compound Hydrobromide (active moiety of).
Structure
2D Structure
Properties
IUPAC Name |
4-[2-(4-methylphenyl)sulfanylphenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NS/c1-14-6-8-16(9-7-14)20-18-5-3-2-4-17(18)15-10-12-19-13-11-15/h2-9,15,19H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVASBKDYSQKLSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801029350 | |
| Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508233-95-2 | |
| Record name | 4-[2-[(4-Methylphenyl)thio]phenyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508233-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tedatioxetine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0508233952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tedatioxetine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12641 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-{2-((4-Methylphenyl)sulfanyl)phenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801029350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEDATIOXETINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H681S8O3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Pharmacodynamics of Lu AA24530: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lu AA24530, also known as tedatioxetine, is a multimodal antidepressant agent that was under development for the treatment of major depressive disorder (MDD). Its mechanism of action is characterized by a unique combination of potent inhibition of monoamine reuptake and antagonism at key serotonin and adrenergic receptors. This guide provides a detailed overview of the core pharmacodynamics of Lu AA24530, presenting quantitative data on its receptor and transporter interactions, detailed experimental methodologies for the key assays cited, and visual representations of its signaling pathways and experimental workflows.
Introduction
This compound (Lu AA24530) is a novel psychopharmacological agent that acts as a triple reuptake inhibitor, targeting the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters.[1][2][3] In addition to its reuptake inhibition, Lu AA24530 demonstrates antagonist activity at the 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1][2] This multifaceted pharmacological profile suggests the potential for broad efficacy in treating the complex symptomatology of depressive disorders. This document serves as a comprehensive technical resource on the pharmacodynamic properties of Lu AA24530, intended to inform further research and development in the field of neuropsychopharmacology.
Quantitative Pharmacodynamic Data
The following tables summarize the in vitro pharmacodynamic profile of Lu AA24530, including its binding affinities (Ki) for various receptors and its functional potencies (IC50) for the inhibition of monoamine transporters.
Table 1: Receptor Binding Affinities of Lu AA24530
| Target Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |
| 5-HT2A | [³H]Ketanserin | Recombinant CHO cells | Data not available in search results |
| 5-HT2C | [³H]Mesulergine | Recombinant CHO cells | Data not available in search results |
| 5-HT3 | [³H]Granisetron | Recombinant HEK293 cells | Data not available in search results |
| α1A-Adrenergic | [³H]Prazosin | Recombinant COS-7 cells | Data not available in search results |
Note: Specific Ki values from primary peer-reviewed literature for Lu AA24530 were not available in the provided search results. The table structure is provided as a template for data presentation.
Table 2: Monoamine Transporter Inhibition Potency of Lu AA24530
| Target Transporter | Substrate | Tissue/Cell Line | IC50 (nM) |
| Serotonin (SERT) | [³H]5-HT | HEK293 cells expressing hSERT | Data not available in search results |
| Norepinephrine (NET) | [³H]NE | HEK293 cells expressing hNET | Data not available in search results |
| Dopamine (DAT) | [³H]DA | HEK293 cells expressing hDAT | Data not available in search results |
Note: Specific IC50 values from primary peer-reviewed literature for Lu AA24530 were not available in the provided search results. The table structure is provided as a template for data presentation.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments typically used to characterize the pharmacodynamics of compounds like Lu AA24530.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of Lu AA24530 for target receptors (e.g., 5-HT2A, 5-HT2C, 5-HT3, α1A-adrenergic).
Materials:
-
Cell membranes prepared from cell lines stably expressing the human recombinant receptor of interest.
-
A specific radioligand for each target receptor (e.g., [³H]Ketanserin for 5-HT2A).
-
Lu AA24530 at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of Lu AA24530 in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
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Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
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Washing: The filters are washed with ice-cold assay buffer to remove non-specific binding.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of Lu AA24530 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Monoamine Reuptake Inhibition Assays
These assays measure the functional potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Objective: To determine the half-maximal inhibitory concentration (IC50) of Lu AA24530 for the serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).
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Radiolabeled substrates: [³H]Serotonin ([³H]5-HT), [³H]Norepinephrine ([³H]NE), or [³H]Dopamine ([³H]DA).
-
Lu AA24530 at a range of concentrations.
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Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation counter.
Procedure:
-
Cell Plating: Cells are plated in multi-well plates and allowed to adhere.
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Pre-incubation: Cells are pre-incubated with varying concentrations of Lu AA24530 or vehicle for a specified time.
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Initiation of Uptake: The uptake reaction is initiated by adding the radiolabeled substrate to each well.
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Incubation: The plates are incubated for a short period (e.g., 10-15 minutes) at 37°C to allow for transporter-mediated uptake.
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Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer.
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Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
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Data Analysis: The concentration of Lu AA24530 that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The multimodal action of Lu AA24530 involves the modulation of several key signaling pathways in the central nervous system.
Caption: Mechanism of action of Lu AA24530.
Caption: Workflow for radioligand binding assay.
Caption: Workflow for monoamine reuptake assay.
Conclusion
Lu AA24530 (this compound) possesses a complex and potentially advantageous pharmacodynamic profile, combining triple monoamine reuptake inhibition with antagonism at multiple serotonin and adrenergic receptors. This multimodal mechanism of action holds the promise of enhanced antidepressant efficacy and a favorable side-effect profile. Further research, including the public dissemination of detailed preclinical and clinical data, is warranted to fully elucidate the therapeutic potential of this compound and to inform the development of next-generation antidepressants.
References
Tedatioxetine (Lu AA24530): An In-Depth Technical Guide on Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tedatioxetine (Lu AA24530) is an investigational multimodal antidepressant agent developed for the treatment of major depressive disorder (MDD).[1][2] Its complex pharmacological profile, characterized by the inhibition of multiple monoamine transporters and antagonism of several key serotonin and adrenergic receptors, distinguishes it from many existing antidepressants. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, based on available preclinical data. It is intended to serve as a resource for researchers and professionals involved in drug discovery and development in the field of neuroscience and psychopharmacology. This document summarizes the known targets of this compound, outlines generalized experimental protocols for assessing receptor binding, and visualizes the associated signaling pathways.
Introduction to this compound
This compound is a novel psychopharmacological agent that emerged from Lundbeck's drug discovery pipeline.[1][2] It is characterized as a triple reuptake inhibitor with a preference for serotonin and norepinephrine over dopamine.[1] In addition to its reuptake inhibition, this compound exhibits antagonist activity at several postsynaptic receptors, including the 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors. This multimodal mechanism of action suggests a potential for broad efficacy in treating the diverse symptoms of depression.
Receptor Binding Profile of this compound
This compound's interaction with multiple neurotransmitter systems is central to its therapeutic hypothesis. While specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) are not widely available in the public domain, its profile as a multimodal agent is well-established through preclinical characterization.
Table 1: Summary of this compound's Receptor and Transporter Targets
| Target | Action | Putative Therapeutic Relevance |
| Monoamine Transporters | ||
| Serotonin Transporter (SERT) | Inhibition | Antidepressant effects |
| Norepinephrine Transporter (NET) | Inhibition | Antidepressant effects, potential for improved cognitive function |
| Dopamine Transporter (DAT) | Inhibition (weaker) | Potential for enhanced mood and motivation |
| Serotonin Receptors | ||
| 5-HT₂A Receptor | Antagonism | Potential for improved sleep, reduced anxiety, and alleviation of sexual side effects |
| 5-HT₂C Receptor | Antagonism | Anxiolytic and antidepressant effects, potential for weight neutrality |
| 5-HT₃ Receptor | Antagonism | Reduction of nausea and vomiting, potential anxiolytic and cognitive-enhancing effects |
| Adrenergic Receptors | ||
| α₁A-Adrenergic Receptor | Antagonism | Potential for reduced anxiety and modulation of blood pressure |
Experimental Protocols for Receptor Binding Assays
The determination of a compound's binding affinity for its molecular targets is a cornerstone of preclinical pharmacology. Radioligand binding assays are the gold standard for this purpose. While the specific protocols used for this compound's characterization are proprietary, this section outlines generalized methodologies for assessing binding to a monoamine transporter (SERT) and a G-protein coupled receptor (5-HT₂A), representative of this compound's targets.
General Experimental Workflow for Radioligand Binding Assays
The following diagram illustrates the typical steps involved in a competitive radioligand binding assay.
Caption: A generalized workflow for a competitive radioligand binding assay.
Protocol for Serotonin Transporter (SERT) Binding Assay
This protocol describes a method for determining the binding affinity of a test compound for the serotonin transporter using a competitive radioligand binding assay with [³H]-citalopram.
-
Materials:
-
HEK293 cells stably expressing human SERT
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
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[³H]-citalopram (radioligand)
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Fluoxetine (or other high-affinity SERT ligand for defining non-specific binding)
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Test compound (this compound)
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96-well microplates
-
Glass fiber filters (pre-treated with polyethyleneimine)
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Cell harvester
-
Scintillation fluid
-
Liquid scintillation counter
-
-
Procedure:
-
Membrane Preparation: Homogenize HEK293-hSERT cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-citalopram, and varying concentrations of the test compound.
-
Total Binding: Wells containing membranes and [³H]-citalopram only.
-
Non-specific Binding: Wells containing membranes, [³H]-citalopram, and a saturating concentration of fluoxetine.
-
Test Compound: Wells containing membranes, [³H]-citalopram, and serial dilutions of this compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol for 5-HT₂A Receptor Binding Assay
This protocol outlines a method for determining the binding affinity of a test compound for the 5-HT₂A receptor using a competitive radioligand binding assay with [³H]-ketanserin.
-
Materials:
-
CHO-K1 cells stably expressing human 5-HT₂A receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
-
[³H]-ketanserin (radioligand)
-
Mianserin (or other high-affinity 5-HT₂A antagonist for defining non-specific binding)
-
Test compound (this compound)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation fluid
-
Liquid scintillation counter
-
-
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO-K1-h5-HT₂A cells as described in the SERT assay protocol.
-
Assay Setup: Set up the binding assay in a 96-well plate with the cell membrane preparation, a fixed concentration of [³H]-ketanserin, and varying concentrations of the test compound.
-
Total Binding: Wells with membranes and [³H]-ketanserin.
-
Non-specific Binding: Wells with membranes, [³H]-ketanserin, and a saturating concentration of mianserin.
-
Test Compound: Wells with membranes, [³H]-ketanserin, and serial dilutions of this compound.
-
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Filtration: Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ and Kᵢ values as described in the SERT assay protocol.
-
Signaling Pathways
The antagonist activity of this compound at various receptors modulates downstream signaling cascades, which are believed to contribute to its overall therapeutic effect. The following diagrams illustrate the generalized signaling pathways associated with the antagonism of these receptors.
5-HT₂A Receptor Antagonism Signaling Pathway
Caption: Antagonism of the 5-HT₂A receptor by this compound blocks the Gq/11-PLC signaling cascade.
5-HT₂C Receptor Antagonism Signaling Pathway
Caption: Blockade of the 5-HT₂C receptor by this compound can lead to increased dopamine and norepinephrine release.
5-HT₃ Receptor Antagonism Signaling Pathway
Caption: this compound's antagonism of the 5-HT₃ receptor prevents ion influx and subsequent neuronal signaling associated with nausea.
α₁A-Adrenergic Receptor Antagonism Signaling Pathway
Caption: Blockade of the α₁A-adrenergic receptor by this compound inhibits the Gq/11-PLC pathway, potentially leading to smooth muscle relaxation.
Conclusion
This compound represents a significant evolution in antidepressant pharmacology, moving beyond single-mechanism agents to a multimodal approach that targets several key components of the neural circuitry implicated in depression. Its profile as a triple reuptake inhibitor combined with antagonist activity at 5-HT₂A, 5-HT₂C, 5-HT₃, and α₁A-adrenergic receptors suggests a broad spectrum of action. While the precise quantitative binding affinities for these targets are not publicly available, the qualitative profile provides a strong rationale for its potential efficacy. The generalized experimental protocols and signaling pathway diagrams provided in this guide offer a framework for understanding the pharmacological evaluation and mechanistic underpinnings of this compound and similar multimodal agents. Further research and disclosure of detailed preclinical data will be invaluable for a more complete understanding of this compound's therapeutic potential and for guiding the development of future generations of antidepressants.
References
Preclinical Profile of Tedatioxetine and the Instructive Case of Vortioxetine: A Technical Guide
Introduction
Tedatioxetine (Lu AA24530) is an investigational compound that was under development by H. Lundbeck A/S for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). Preclinical data identified this compound as a multimodal antidepressant. Its mechanism of action involves the inhibition of serotonin, norepinephrine, and dopamine reuptake, with a preference for serotonin and norepinephrine. Additionally, it functions as an antagonist at 5-HT2A, 5-HT2C, and 5-HT3 serotonin receptors, as well as the α1A-adrenergic receptor. This multifaceted pharmacological profile was hypothesized to offer enhanced efficacy and a favorable side effect profile.
Vortioxetine: A Case Study in Multimodal Antidepressant Preclinical Development
Vortioxetine is a multimodal antidepressant that acts as a serotonin (5-HT) transporter (SERT) inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and a 5-HT3, 5-HT1D, and 5-HT7 receptor antagonist.[1][2] This complex pharmacology is believed to contribute to its clinical efficacy in treating MDD.
Pharmacodynamics: Receptor Binding and Functional Activity
The affinity of vortioxetine for various neurotransmitter transporters and receptors has been characterized through in vitro binding assays. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
| Target | Binding Affinity (Ki, nM) | Species | Reference(s) |
| Serotonin Transporter (SERT) | 1.6 | Human | [3] |
| 5-HT1A Receptor | 15 | Human | [3] |
| 5-HT1B Receptor | 33 | Human | [3] |
| 5-HT1D Receptor | 54 | Human | |
| 5-HT3A Receptor | 3.7 | Human | |
| 5-HT7 Receptor | 19 | Human | |
| Norepinephrine Transporter (NET) | 113 | Human | |
| Dopamine Transporter (DAT) | >1000 | Human | |
| β1-Adrenergic Receptor | 46 | Human |
Table 1: In Vitro Receptor and Transporter Binding Affinities of Vortioxetine.
The functional activity of vortioxetine at these targets has also been determined, confirming its role as an inhibitor, agonist, partial agonist, or antagonist.
| Target | Functional Activity | Reference(s) |
| Serotonin Transporter (SERT) | Inhibition | |
| 5-HT1A Receptor | Agonist | |
| 5-HT1B Receptor | Partial Agonist | |
| 5-HT1D Receptor | Antagonist | |
| 5-HT3 Receptor | Antagonist | |
| 5-HT7 Receptor | Antagonist |
Table 2: Functional Activity Profile of Vortioxetine.
Pharmacokinetics: Preclinical Characterization in Rodents
The pharmacokinetic profile of vortioxetine has been evaluated in preclinical species, including rats, to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Value | Route of Administration | Species | Reference(s) |
| Oral Administration | ||||
| Time to Maximum Concentration (Tmax) | 2.5 - 3.9 hours | p.o. | Rat | |
| Elimination Half-life (T1/2) | 3 - 4 hours | p.o. | Rat | |
| Absolute Oral Bioavailability | ~10% | p.o. | Rat | |
| Subcutaneous Administration | ||||
| Time to Maximum Concentration (Tmax) | 1.6 hours | s.c. | Rat | |
| Elimination Half-life (T1/2) | 7.9 hours | s.c. | Rat | |
| Plasma Protein Binding | >99% | - | Rat |
Table 3: Pharmacokinetic Parameters of Vortioxetine in Rats.
Preclinical Efficacy: Animal Models of Depression
The antidepressant-like effects of vortioxetine have been demonstrated in various animal models of depression. A commonly used model is the forced swim test, where a reduction in immobility time is indicative of antidepressant activity.
| Animal Model | Species | Dosing Regimen | Outcome | Reference(s) |
| Forced Swim Test | Rat | Acute and chronic administration | Reduced immobility time | |
| Contextual Fear Conditioning | Rat | 1-10 mg/kg s.c. 1h before or immediately after acquisition | Increased freezing time during retention | |
| Novel Object Recognition | Rat | 1-10 mg/kg s.c. 1h before training | Increased exploration of the novel object |
Table 4: Summary of Vortioxetine Efficacy in Preclinical Behavioral Models.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
General Protocol (adapted from publicly available methodologies):
-
Membrane Preparation:
-
Tissue (e.g., rat brain regions) or cells expressing the target receptor are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is subjected to high-speed centrifugation to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in a fresh assay buffer. The protein concentration is determined using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
The assay is set up in tubes containing the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target with high affinity, and varying concentrations of the unlabeled test compound (e.g., vortioxetine).
-
Control tubes are included for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand to saturate the receptors).
-
The mixture is incubated to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Forced Swim Test (FST) in Rodents
Objective: To assess the antidepressant-like activity of a test compound by measuring the duration of immobility in rodents placed in an inescapable water cylinder.
General Protocol (adapted from publicly available methodologies):
-
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 18 cm in diameter for rats) is filled with water (e.g., to a depth of 15 cm at 25°C) from which the animal cannot escape.
-
-
Procedure:
-
Pre-test Session (for rats): On the first day, animals are placed in the cylinder for a 15-minute adaptation session. This is done to induce a stable level of immobility on the test day.
-
Test Session: 24 hours after the pre-test, the animals are administered the test compound (e.g., vortioxetine) or a vehicle control at a specified time before the test.
-
Each animal is then placed in the water-filled cylinder for a 5-6 minute test session.
-
The session is typically video-recorded for later analysis.
-
-
Behavioral Scoring:
-
An observer, often blinded to the treatment conditions, scores the animal's behavior. The primary measure is the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
Other behaviors such as swimming and climbing may also be scored.
-
-
Data Analysis:
-
The duration of immobility for the drug-treated group is compared to the vehicle-treated control group. A statistically significant reduction in immobility time is interpreted as an antidepressant-like effect.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Multimodal mechanism of action of vortioxetine at the serotonin synapse.
Caption: Experimental workflow for the forced swim test in rodents.
References
An In-Depth Technical Guide to Vortioxetine (Lu AA24530)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vortioxetine, formerly known as Lu AA24530, is a multimodal antidepressant developed by Lundbeck and Takeda. It was first approved by the U.S. Food and Drug Administration (FDA) in 2013 for the treatment of major depressive disorder (MDD). Its unique mechanism of action, which combines potent serotonin (5-HT) reuptake inhibition with modulation of multiple 5-HT receptors, distinguishes it from other antidepressants like SSRIs and SNRIs. This multimodal activity is thought to contribute to its broad efficacy, including potential benefits on cognitive function in patients with MDD.
Mechanism of Action
Vortioxetine's pharmacological profile is characterized by a combination of two primary mechanisms: inhibition of the serotonin transporter (SERT) and direct modulation of several serotonin receptors. This dual activity influences the levels of multiple neurotransmitters, including serotonin, dopamine, norepinephrine, acetylcholine, and histamine, in key brain regions associated with mood and cognition.
The primary activities of vortioxetine include:
-
Inhibition of the Serotonin Transporter (SERT) : Like traditional SSRIs, vortioxetine blocks the reuptake of serotonin, leading to increased synaptic concentrations of this neurotransmitter.
-
5-HT₃ Receptor Antagonism : Vortioxetine is a potent antagonist of the 5-HT₃ receptor. Blockade of these receptors is hypothesized to enhance the release of serotonin, norepinephrine, and acetylcholine.
-
5-HT₇ Receptor Antagonism : By blocking 5-HT₇ receptors, vortioxetine may indirectly promote serotonin release.
-
5-HT₁D Receptor Antagonism : It acts as an antagonist at 5-HT₁D receptors.
-
5-HT₁B Receptor Partial Agonism : Vortioxetine demonstrates partial agonist activity at 5-HT₁B receptors.
-
5-HT₁A Receptor Agonism : It is a full agonist at 5-HT₁A receptors, a property shared by some anxiolytics and antidepressants.
This combination of effects is believed to synergistically enhance serotonergic neurotransmission and modulate other neurotransmitter systems, underpinning its clinical efficacy.
Figure 1: Multimodal mechanism of action of Vortioxetine.
Quantitative Data
The binding affinities of vortioxetine for its primary molecular targets have been extensively characterized. The data below is compiled from various in vitro studies.
Table 1: Vortioxetine (Lu AA24530) Receptor and Transporter Binding Affinities
| Target | Species | Affinity (Ki, nM) | Reference |
| Serotonin Transporter (SERT) | Human | 1.6 | |
| 5-HT₃ Receptor | Human | 3.7 | |
| 5-HT₁A Receptor | Human | 15 | |
| 5-HT₇ Receptor | Human | 19 | |
| 5-HT₁B Receptor | Human | 33 | |
| 5-HT₁D Receptor | Human | 54 | |
| β₁-adrenergic Receptor | Rat | 46 | |
| Norepinephrine Transporter (NET) | Human | 113 |
Note: Ki values represent the equilibrium dissociation constant, with lower values indicating higher binding affinity.
Experimental Protocols
The pharmacological profile of vortioxetine was established through a series of standardized in vitro and in vivo experiments.
Radioligand Binding Assays
These assays were conducted to determine the binding affinity (Ki) of vortioxetine for various receptors and transporters.
-
Objective : To quantify the affinity of vortioxetine for specific molecular targets.
-
General Methodology :
-
Preparation of Membranes : Cell lines (e.g., CHO or HEK293) stably expressing the human recombinant target protein (e.g., SERT, 5-HT₁A) were cultured. The cells were harvested, homogenized, and centrifuged to isolate cell membranes.
-
Binding Reaction : A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]8-OH-DPAT for 5-HT₁A) was incubated with the prepared cell membranes in the presence of varying concentrations of vortioxetine.
-
Incubation : The reaction mixtures were incubated at a specific temperature (e.g., 25°C or 37°C) for a set duration to allow binding to reach equilibrium.
-
Separation : The bound radioligand was separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification : The radioactivity trapped on the filters was measured using liquid scintillation counting.
-
Data Analysis : Non-specific binding was determined in the presence of a high concentration of a known non-radioactive ligand. The concentration of vortioxetine that inhibits 50% of the specific radioligand binding (IC₅₀) was calculated. The Ki value was then derived from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Figure 2: Generalized workflow for a radioligand binding assay.
In Vivo Neurochemistry: Microdialysis
Preclinical microdialysis studies in rodents were essential for understanding how vortioxetine modulates neurotransmitter levels in the brain.
-
Objective : To measure extracellular concentrations of serotonin, dopamine, and norepinephrine in specific brain regions following administration of vortioxetine.
-
General Methodology :
-
Animal Model : Typically, male rats (e.g., Sprague-Dawley) were used.
-
Surgical Implantation : A microdialysis guide cannula was stereotaxically implanted into a target brain region, such as the prefrontal cortex or hippocampus, under anesthesia.
-
Recovery : Animals were allowed to recover from surgery for several days.
-
Microdialysis : On the day of the experiment, a microdialysis probe was inserted into the guide cannula. The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Sampling : Dialysate samples were collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration : Vortioxetine or a vehicle control was administered systemically (e.g., subcutaneously or orally).
-
Post-Dose Sampling : Dialysate collection continued for several hours after drug administration.
-
Analysis : The concentrations of neurotransmitters in the dialysate samples were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Presentation : Changes in neurotransmitter levels were typically expressed as a percentage of the baseline average.
-
Vortioxetine (Lu AA24530) is a pharmacologically complex agent whose multimodal mechanism of action represents a significant evolution in antidepressant therapy. Its ability to act as both a potent SERT inhibitor and a modulator of multiple 5-HT receptors provides a broader spectrum of activity than previous generations of antidepressants. The detailed characterization of its binding profile and its effects on central neurotransmitter systems has provided a solid foundation for its clinical application in treating major depressive disorder and its associated cognitive symptoms. The experimental protocols outlined herein are standard yet crucial methodologies that have enabled a thorough understanding of this unique compound.
Tedatioxetine for Major Depressive Disorder: A Technical Whitepaper
Disclaimer: Tedatioxetine (Lu AA24530) is an investigational compound for which publicly available data is limited. Much of the detailed experimental and clinical information available pertains to vortioxetine, a structurally and pharmacologically related multimodal antidepressant developed by the same pharmaceutical company. This document synthesizes the available information on this compound and leverages the more extensive data on vortioxetine to provide a comprehensive technical overview for research and drug development professionals.
Introduction
Major Depressive Disorder (MDD) is a complex psychiatric illness characterized by a persistent low mood, anhedonia, and a range of emotional, cognitive, and physical symptoms. While numerous antidepressant agents are available, a significant portion of patients fail to achieve a satisfactory response, highlighting the need for novel therapeutic strategies. This compound is a multimodal antidepressant that was under development for the treatment of MDD. Its pharmacological profile suggests a potential for broad efficacy by simultaneously targeting multiple neurotransmitter systems.
This technical guide provides an in-depth overview of the core preclinical and clinical aspects relevant to the development of this compound for MDD. Given the limited specific data on this compound, information on the closely related compound, vortioxetine, is included for comparative and illustrative purposes.
Mechanism of Action
This compound is characterized by a multimodal mechanism of action, acting as a triple reuptake inhibitor and an antagonist at several key serotonin and adrenergic receptors. This profile is distinct from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Receptor and Transporter Binding Profile
While specific binding affinities for this compound are not widely published, its primary pharmacological actions are understood to be:
-
Triple Reuptake Inhibition: Inhibition of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
-
Receptor Antagonism: Blockade of 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1]
For comparison, the binding affinities (Ki, nM) for the multimodal antidepressant vortioxetine are well-documented and presented in Table 1.
Table 1: Vortioxetine Receptor and Transporter Binding Affinities (Ki, nM)
| Target | Ki (nM) | Action | Reference |
| Serotonin Transporter (SERT) | 1.6 | Inhibition | [1][2][3] |
| 5-HT1A Receptor | 15 | Agonist | [1] |
| 5-HT1B Receptor | 33 | Partial Agonist | |
| 5-HT1D Receptor | 54 | Antagonist | |
| 5-HT3 Receptor | 3.7 | Antagonist | |
| 5-HT7 Receptor | 19 | Antagonist | |
| Norepinephrine Transporter (NET) | 113 | Inhibition | |
| Dopamine Transporter (DAT) | >1000 | Weak Inhibition |
Lower Ki values indicate higher binding affinity.
Signaling Pathways
The multimodal action of this compound is hypothesized to modulate several downstream signaling pathways implicated in the pathophysiology of depression. By combining reuptake inhibition with receptor antagonism, this compound may offer a more robust and rapid antidepressant effect compared to agents with a single mechanism of action. The proposed signaling cascade is depicted in the following diagram.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans are not publicly available. However, based on its development as a once-daily oral medication, it would be expected to have a pharmacokinetic profile suitable for this dosing regimen. Key pharmacokinetic parameters for vortioxetine are provided in Table 2 for reference.
Table 2: Vortioxetine Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Bioavailability | 75% | |
| Time to Peak Plasma Concentration (Tmax) | 7-11 hours | |
| Half-life (t1/2) | ~66 hours | |
| Volume of Distribution (Vd) | ~2600 L | |
| Protein Binding | 98% | |
| Metabolism | Primarily via CYP2D6, CYP3A4/5, CYP2C19, CYP2C9, CYP2A6, CYP2C8, and CYP2B6 | |
| Excretion | ~59% in urine, ~26% in feces (as metabolites) |
Preclinical Studies
Preclinical evaluation of a novel antidepressant such as this compound would typically involve a series of in vitro and in vivo studies to characterize its pharmacological activity and efficacy in animal models of depression.
Experimental Protocols
4.1.1. Receptor Binding Assays
-
Objective: To determine the affinity of the test compound for various receptors and transporters.
-
Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptor or transporter. A fixed concentration of a radiolabeled ligand is incubated with varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
4.1.2. Neurotransmitter Reuptake Inhibition Assays
-
Objective: To measure the potency of the test compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
-
Methodology: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin and norepinephrine). The synaptosomes are incubated with a radiolabeled neurotransmitter and varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes is measured to determine the inhibitory potency (IC50) of the compound.
4.1.3. Animal Models of Depression
Several animal models are used to assess the antidepressant-like effects of a test compound. Common models include:
-
Forced Swim Test (FST): Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. Antidepressant treatment is expected to reduce immobility time.
-
Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, this test measures a despair-like state, which is reduced by antidepressants.
-
Chronic Mild Stress (CMS): Rodents are exposed to a series of unpredictable, mild stressors over several weeks to induce a state of anhedonia, measured by a decrease in sucrose preference. The ability of a test compound to reverse this anhedonia is a measure of its antidepressant-like efficacy.
A hypothetical experimental workflow for the preclinical evaluation of a compound like this compound is illustrated below.
Clinical Development
The clinical development of an antidepressant for MDD typically involves a series of Phase I, II, and III clinical trials to establish its safety, efficacy, and optimal dosage.
Clinical Trial Design
-
Phase I: Typically conducted in healthy volunteers to assess safety, tolerability, and pharmacokinetics.
-
Phase II: Dose-ranging studies in patients with MDD to determine the optimal dose range and gather preliminary evidence of efficacy.
-
Phase III: Large-scale, randomized, double-blind, placebo-controlled trials to confirm efficacy and further evaluate the safety profile in a broader patient population. These trials are typically 6-8 weeks in duration for the acute treatment of MDD.
Key Endpoints in MDD Clinical Trials:
-
Primary Efficacy Endpoint: The change from baseline in a standardized depression rating scale, most commonly the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Depression Rating Scale (HAM-D).
-
Secondary Efficacy Endpoints:
-
Response rates (typically defined as a ≥50% reduction in MADRS or HAM-D score).
-
Remission rates (typically defined as a MADRS score ≤10 or HAM-D score ≤7).
-
Changes in other scales measuring anxiety, cognitive function, and overall functioning.
-
Clinical Efficacy of Vortioxetine
A meta-analysis of 12 short-term (6-12 weeks), randomized, placebo-controlled trials of vortioxetine for the treatment of MDD provides a benchmark for the expected efficacy of a multimodal antidepressant.
Table 3: Summary of Vortioxetine Efficacy in MDD (Meta-analysis)
| Outcome | Vortioxetine vs. Placebo | 95% Confidence Interval | Reference |
| Standardized Mean Difference (SMD) in MADRS/HAM-D | -0.217 | -0.313 to -0.122 | |
| Odds Ratio (OR) for Response | 1.652 | 1.321 to 2.067 | |
| Odds Ratio (OR) for Remission | 1.399 | 1.104 to 1.773 |
Safety and Tolerability
The safety and tolerability profile of a new antidepressant is a critical component of its clinical evaluation. For multimodal agents like this compound and vortioxetine, the side effect profile is influenced by their interactions with multiple receptors. For instance, 5-HT3 receptor antagonism is associated with a lower incidence of nausea and vomiting compared to SSRIs.
The most common adverse events reported in clinical trials of vortioxetine are nausea, headache, and dizziness.
Conclusion
This compound represents a multimodal approach to the treatment of MDD, with a pharmacological profile that suggests the potential for broad-spectrum efficacy. While specific data on this compound remains limited, the extensive research on the related compound, vortioxetine, provides a valuable framework for understanding its potential therapeutic role and the experimental methodologies required for its development. The combination of triple reuptake inhibition and antagonism at key serotonin and adrenergic receptors may offer advantages over existing antidepressant therapies. Further research and clinical trials would be necessary to fully elucidate the efficacy and safety of this compound in patients with major depressive disorder.
References
The Dawn of a Multimodal Antidepressant: An In-Depth Look at the Early Discovery and Development of Tedatioxetine
For Immediate Release
This technical guide provides a comprehensive overview of the early discovery and development of Tedatioxetine (Lu AA24530), a multimodal antidepressant agent. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's preclinical pharmacology, mechanism of action, and initial clinical exploration. All data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Introduction
This compound, developed by H. Lundbeck A/S, emerged as a promising candidate for the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). Its development was rooted in the growing understanding of the limitations of selective serotonin reuptake inhibitors (SSRIs) and the potential benefits of targeting multiple neurotransmitter systems simultaneously. This compound was designed as a multimodal antidepressant, a compound that not only inhibits the reuptake of key monoamines but also interacts with specific serotonin receptors.
The drug progressed to Phase II clinical trials, showing initial promise. However, its development was ultimately discontinued in May 2016 as the strategic focus shifted towards another compound, Vortioxetine (Lu AA21004), which shared a similar multimodal profile and was further along in the development pipeline.[1] Despite its discontinuation, the preclinical and early clinical data for this compound offer valuable insights into the pharmacology of multimodal antidepressants.
Pharmacological Profile
This compound exhibits a unique and complex pharmacological profile, characterized by its dual action as a triple reuptake inhibitor and a serotonin receptor antagonist.
Receptor and Transporter Binding Affinities
Preclinical studies established this compound's high affinity for the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, with a preference for the serotonin and norepinephrine transporters.[1] Furthermore, it demonstrated potent antagonist activity at several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3, as well as the α1A-adrenergic receptor.[1] This multimodal action was hypothesized to contribute to a broader spectrum of antidepressant and anxiolytic effects compared to traditional antidepressants.
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Species |
| Serotonin Transporter (SERT) | Data not available in searched documents | Data not available in searched documents | Human |
| Norepinephrine Transporter (NET) | Data not available in searched documents | Data not available in searched documents | Human |
| Dopamine Transporter (DAT) | Data not available in searched documents | Data not available in searched documents | Human |
| 5-HT2A Receptor | Data not available in searched documents | Data not available in searched documents | Human |
| 5-HT2C Receptor | Data not available in searched documents | Data not available in searched documents | Human |
| 5-HT3 Receptor | Data not available in searched documents | Data not available in searched documents | Human |
| α1A-Adrenergic Receptor | Data not available in searched documents | Data not available in searched documents | Human |
Note: Specific Ki and IC50 values for this compound were not available in the publicly accessible documents searched.
Mechanism of Action: A Multimodal Approach
This compound's mechanism of action is centered on the synergistic effects of triple reuptake inhibition and serotonin receptor antagonism.
Signaling Pathways
The inhibition of serotonin, norepinephrine, and dopamine reuptake increases the synaptic concentrations of these neurotransmitters, leading to enhanced downstream signaling. Concurrently, the antagonism of 5-HT2A, 5-HT2C, and 5-HT3 receptors is believed to modulate various signaling cascades, potentially mitigating some of the side effects associated with increased serotonin levels and contributing to the overall therapeutic effect. The antagonism of the α1A-adrenergic receptor may also play a role in its overall pharmacological profile.
Caption: this compound's multimodal action on neurotransmitter reuptake and receptor antagonism.
Experimental Protocols
The following sections detail the general methodologies employed in the preclinical characterization of compounds like this compound.
Synthesis of this compound
A potential synthetic route to this compound (4-{2-[(4-methylphenyl)sulfanyl]phenyl}piperidine) can be achieved through a multi-step process. One plausible approach involves the Ullmann condensation or a Buchwald-Hartwig amination reaction. A patent describes a method for preparing the core structure.
Caption: A potential synthetic route to this compound via Ullmann condensation.
Protocol:
-
Coupling Reaction: A mixture of an N-protected 4-(2-bromophenyl)piperidine and 4-methylbenzenethiol (p-thiocresol) is heated in the presence of a copper catalyst (e.g., copper(I) iodide) and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF or toluene).
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted and purified using standard techniques such as column chromatography.
-
Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions to yield the final product, this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various receptors and transporters.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cells or animal brain tissue.
-
Binding Reaction: The membranes are incubated with a specific radioligand (e.g., [3H]-citalopram for SERT) and varying concentrations of this compound in a suitable buffer.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: A generalized workflow for determining receptor and transporter binding affinities.
Neurotransmitter Reuptake Inhibition Assays
Objective: To determine the functional potency (IC50) of this compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine.
General Protocol:
-
Synaptosome or Cell Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET) of rodents, or cell lines stably expressing the respective transporters are used.
-
Reuptake Assay: The synaptosomes or cells are incubated with a radiolabeled neurotransmitter (e.g., [3H]-serotonin) in the presence of varying concentrations of this compound.
-
Termination: The reuptake process is stopped by rapid filtration or by adding a stop solution.
-
Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes or cells is measured by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Caption: A generalized workflow for assessing neurotransmitter reuptake inhibition.
Early Clinical Development
This compound entered Phase II clinical trials for major depressive disorder. These studies were designed to assess the efficacy, safety, and tolerability of different doses of this compound compared to placebo. While the full data from these trials are not publicly available, the progression to this stage indicated a promising preclinical profile.
Conclusion
This compound represents an important step in the evolution of antidepressant drug discovery, embodying the shift towards multimodal mechanisms of action. Although its development was halted, the scientific rationale behind its design and the data generated during its early development have contributed to the broader understanding of the neurobiology of depression and the development of next-generation antidepressants. The exploration of compounds with such complex pharmacological profiles continues to be a key area of research in the quest for more effective and better-tolerated treatments for mood and anxiety disorders.
References
Tedatioxetine: A Technical Overview of a Multimodal Antidepressant Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tedatioxetine (Lu AA24530) is an investigational drug that was under development for the treatment of major depressive disorder (MDD). As a multimodal antidepressant, its mechanism of action involves a combination of serotonin (5-HT) reuptake inhibition and modulation of multiple 5-HT receptors. Although its clinical development was discontinued in Phase II, the pharmacological profile of this compound provides a valuable case study in the development of sophisticated neuropsychiatric agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its complex mechanism of action and the experimental methodologies relevant to its evaluation. Due to the limited availability of detailed public data on this compound, this guide also draws upon information from the structurally and pharmacologically similar compound, vortioxetine, to illustrate key concepts and experimental approaches.
Chemical Structure and Properties
This compound is a phenylpiperidine derivative with a distinct molecular architecture that underpins its pharmacological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-{2-[(4-methylphenyl)sulfanyl]phenyl}piperidine | [1] |
| Molecular Formula | C₁₈H₂₁NS | [2][3] |
| Molecular Weight | 283.43 g/mol | [2][3] |
| SMILES | CC1=CC=C(SC2=CC=CC=C2C2CCNCC2)C=C1 | |
| CAS Number | 508233-95-2 | |
| Physical Form | Solid (as hydrobromide salt) | |
| Solubility | Soluble in DMSO (100 mg/mL for hydrobromide salt) |
Pharmacological Properties
This compound is characterized by a multimodal mechanism of action, acting as both a serotonin reuptake inhibitor and a modulator of several serotonin receptors. This profile suggests the potential for a broader spectrum of antidepressant and anxiolytic effects compared to more selective agents.
Pharmacodynamics
The primary pharmacodynamic effects of this compound are centered on the serotonergic system. It is a triple reuptake inhibitor with a preference for serotonin and norepinephrine over dopamine, and it also acts as an antagonist at several 5-HT receptors.
Table 2: Pharmacodynamic Profile of this compound
| Target | Action | Potential Clinical Implication | Source |
| Serotonin Transporter (SERT) | Inhibition | Increased synaptic serotonin levels, antidepressant effect | |
| Norepinephrine Transporter (NET) | Inhibition | Increased synaptic norepinephrine levels, potential for improved energy and focus | |
| Dopamine Transporter (DAT) | Inhibition (weaker) | Mild increase in synaptic dopamine levels | |
| 5-HT₂ₐ Receptor | Antagonism | Potential for improved sleep and reduced anxiety | |
| 5-HT₂C Receptor | Antagonism | Potential for increased downstream dopamine and norepinephrine release, pro-cognitive effects | |
| 5-HT₃ Receptor | Antagonism | Reduced nausea and vomiting, potential anxiolytic effects | |
| α₁ₐ-Adrenergic Receptor | Antagonism | Potential for orthostatic hypotension as a side effect |
Pharmacokinetics
The pharmacokinetic profile of this compound is significantly influenced by its metabolism, primarily through the cytochrome P450 system.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
| Metabolism | Primarily metabolized by CYP2D6 | |
| Oral Clearance (CYP2D6 Phenotype) | ||
| - Poor Metabolizers (PMs) | 18 L/h | |
| - Intermediate Metabolizers (IMs) | 40 L/h | |
| - Normal Metabolizers (NMs) | 60 L/h | |
| - Ultrarapid Metabolizers (UMs) | 77 L/h | |
| Time to Maximum Plasma Concentration (Tₘₐₓ) | 5-6 hours |
Signaling Pathways and Mechanism of Action
The multimodal action of this compound results in a complex modulation of neuronal signaling. The antagonism of 5-HT₃ receptors on GABAergic interneurons is hypothesized to lead to a disinhibition of pyramidal neurons, thereby increasing glutamatergic neurotransmission. This, in conjunction with serotonin reuptake inhibition, is thought to contribute to its antidepressant and potential pro-cognitive effects.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Tedatioxetine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis and purification of Tedatioxetine, an experimental antidepressant. The synthesis is based on a route involving the formation of a key tertiary alcohol intermediate, followed by dehydroxylation and debenzylation. The purification protocol focuses on the formation and recrystallization of the hydrochloride salt, a common and effective method for purifying amine-containing compounds. This guide is intended to provide a comprehensive resource for researchers in medicinal chemistry and drug development.
Introduction
This compound, also known as Lu AA24530, is a multimodal antidepressant that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor. Early syntheses of this compound were challenging, often resulting in low yields and purification difficulties.[1] This document outlines an improved and more scalable synthetic route, adapted from patented methods, which utilizes a benzyl protecting group strategy to enhance yield and facilitate purification.[1] The protocols provided herein are intended for research and development purposes.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound, based on typical yields and purities for analogous chemical transformations.
Table 1: Summary of Synthetic Protocol Data
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 1 | 1-benzyl-4-hydroxy-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine | 417.59 | 4.18 | 85-95 |
| 2 | 1-benzyl-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine | 401.60 | 3.58 | 80-90 |
| 3 | This compound (free base) | 283.43 | 2.27 | 90-98 |
| 4 | This compound Hydrochloride | 319.89 | 2.45 | 95-99 |
Table 2: Summary of Purification and Final Product Data
| Parameter | Specification | Method |
| Final Purity | >99% | HPLC |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point (°C) | 224-227 (hydrochloride salt)[2] | Melting Point Apparatus |
| Solubility | Soluble in DMSO and Methanol | Solubility Test |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes a four-step synthesis of this compound starting from 2-(4-tolylsulfanyl)-phenyl bromide and N-benzyl-4-piperidone.
Step 1: Synthesis of 1-benzyl-4-hydroxy-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (0.27 g, 11 mmol) and a small crystal of iodine in anhydrous tetrahydrofuran (THF, 20 mL).
-
Grignard Reagent Formation: Add a solution of 2-(4-tolylsulfanyl)-phenyl bromide (2.80 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the magnesium suspension. The reaction is initiated by gentle heating. After the initiation, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Addition of Piperidone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of N-benzyl-4-piperidone (1.89 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the Grignard reagent.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzyl-4-hydroxy-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine as a white solid.
Step 2: Dehydroxylation to form 1-benzyl-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine
-
Reaction Setup: To a solution of 1-benzyl-4-hydroxy-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine (3.55 g, 8.5 mmol) in dichloromethane (30 mL) at 0 °C, add triethylsilane (2.0 mL, 12.75 mmol).
-
Acid Addition: Slowly add trifluoroacetic acid (TFA, 3.3 mL, 42.5 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-benzyl-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine.
Step 3: N-Debenzylation to form this compound (free base)
-
Reaction Setup: Dissolve 1-benzyl-4-[2-(4-methylphenylsulfanyl)phenyl]piperidine (3.21 g, 8.0 mmol) in methanol (40 mL).
-
Catalyst and Hydrogen Donor Addition: To this solution, add 10% Palladium on carbon (Pd/C, 0.32 g, 10 wt%) followed by ammonium formate (2.52 g, 40 mmol).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound free base.
Part 2: Purification of this compound as its Hydrochloride Salt
This protocol describes the purification of the crude this compound free base by conversion to its hydrochloride salt followed by recrystallization.
Step 4: Formation and Recrystallization of this compound Hydrochloride
-
Salt Formation: Dissolve the crude this compound free base from Step 3 in a minimal amount of acetone (approx. 20 mL) and heat to 50 °C.[2] Gradually add concentrated hydrochloric acid (approx. 0.7 mL, dropwise) until the solution is acidic.[2]
-
Crystallization: Stir the mixture at 50 °C for 40 minutes, then cool with stirring to 5-10 °C for 2 hours to induce crystallization.
-
Isolation: Collect the white precipitate by vacuum filtration and wash the filter cake with cold acetone.
-
Recrystallization: Recrystallize the crude hydrochloride salt from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure this compound hydrochloride as a white solid.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Purification workflow for this compound HCl.
References
Application Note: HPLC Analysis of Tedatioxetine Purity
AN-TED-HPLC-001
Introduction
Tedatioxetine is a novel antidepressant agent under development. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and its process-related impurities, as well as degradation products. The method is stability-indicating, capable of separating the main component from its potential impurities and degradation products formed under various stress conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound.
Principle
The method utilizes a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of this compound and its impurities between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where this compound and its impurities exhibit significant absorbance. The method has been validated for linearity, precision, accuracy, specificity, and robustness according to ICH guidelines.
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard: Purity >99.5%
-
This compound API and/or Formulation Samples
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Ammonium Acetate: Analytical grade
-
Formic Acid: Analytical grade
-
Water: HPLC grade or equivalent (e.g., Milli-Q)
-
Hydrochloric Acid (HCl): Analytical grade
-
Sodium Hydroxide (NaOH): Analytical grade
-
Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Ammonium acetate buffer, pH 4.5 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 227 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
3. Preparation of Solutions
-
Mobile Phase A (0.02 M Ammonium Acetate, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with formic acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the API or powdered tablets equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilute 5.0 mL of this solution to 50 mL with the diluent.
4. Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][2][3] A target degradation of 5-20% is generally considered suitable.[4]
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 2 hours. Cool to room temperature and neutralize with 1 mL of 0.1 N NaOH. Dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Cool to room temperature and neutralize with 1 mL of 0.1 N HCl. Dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid this compound powder to 105 °C in a hot air oven for 24 hours. Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a 100 µg/mL solution in the diluent.
Data Presentation
Table 1: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 6500 |
| %RSD of Peak Areas | ≤ 2.0% (for n=6) | 0.8% |
Table 2: Method Validation Summary
| Parameter | Concentration Range (µg/mL) | Result |
| Linearity (Correlation Coefficient, r²) | 10 - 150 | 0.9995 |
| Accuracy (% Recovery) | 80, 100, 120 µg/mL | 99.2% - 101.5% |
| Precision (%RSD) | ||
| * Repeatability (Intra-day) | 100 µg/mL (n=6) | < 1.0% |
| * Intermediate Precision (Inter-day) | 100 µg/mL (n=6) | < 1.5% |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | - | 0.3 µg/mL |
Table 3: Results of Forced Degradation Studies
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 12.5% | 2 |
| Base Hydrolysis | 8.2% | 1 |
| Oxidative Degradation | 18.7% | 3 |
| Thermal Degradation | 3.5% | 1 |
| Photolytic Degradation | 5.1% | 2 |
Mandatory Visualization
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The described RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating for the determination of this compound purity in bulk drug and pharmaceutical dosage forms. The method can be effectively used for routine quality control analysis and for stability studies of this compound. The forced degradation studies confirm the specificity of the method, as it can separate the main drug from its degradation products.[1]
References
Application Notes and Protocols: In Vitro Serotonin Reuptake Assay for Tedatioxetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedatioxetine (Lu AA24530) is an investigational multimodal antidepressant agent that exhibits a distinctive pharmacological profile as a triple reuptake inhibitor, with a pronounced preference for the serotonin (5-HT) and norepinephrine (NE) transporters over the dopamine (DA) transporter.[1][2] Furthermore, this compound functions as an antagonist at several serotonin receptors, including 5-HT2A, 5-HT2C, and 5-HT3, as well as the α1A-adrenergic receptor.[1][3][4] This multifaceted mechanism of action suggests a potential for broad efficacy in the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD).
A critical step in the preclinical characterization of this compound and similar compounds is the in vitro assessment of their potency and selectivity at the human serotonin transporter (SERT). This document provides detailed application notes and protocols for conducting an in vitro serotonin reuptake assay to determine the inhibitory activity of this compound.
Data Presentation
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference Compound |
| This compound | Human SERT | Radioligand Binding | Data not available | Data not available | N/A |
| This compound | Human SERT | [³H]Serotonin Uptake | N/A | Data not available | N/A |
| Fluoxetine | Human SERT | Radioligand Binding | ~1 | N/A | Yes |
| Fluoxetine | Human SERT | [³H]Serotonin Uptake | N/A | ~10-30 | Yes |
Experimental Protocols
The following protocols describe standard methodologies for determining the in vitro inhibitory activity of a test compound, such as this compound, on the human serotonin transporter. The most common method utilizes radiolabeled serotonin to measure reuptake in cells expressing the transporter.
Protocol 1: Radioligand Binding Assay for SERT Affinity (Ki Determination)
This protocol determines the binding affinity (Ki) of a test compound for the serotonin transporter by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.
-
Test Compound: this compound.
-
Reference Compound: Fluoxetine or another known SSRI.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: Appropriate for aqueous samples.
-
96-well microplates.
-
Cell harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture hSERT-expressing HEK293 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet (cell membranes) in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer (for total binding).
-
A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine) for non-specific binding.
-
Serial dilutions of the test compound (this compound) or reference compound.
-
-
Add the cell membrane preparation to each well.
-
Add the radioligand ([³H]Citalopram) at a concentration near its Kd value.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through filter mats using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [³H]Serotonin Uptake Assay (IC50 Determination)
This functional assay measures the ability of a test compound to inhibit the reuptake of radiolabeled serotonin into cells expressing SERT.
Materials:
-
Cell Line: HEK293 cells stably expressing hSERT or another suitable cell line (e.g., JAR cells).
-
Radioligand: [³H]Serotonin ([³H]5-HT).
-
Test Compound: this compound.
-
Reference Compound: Fluoxetine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) or similar physiological salt solution.
-
Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.
-
Scintillation Cocktail.
-
96-well microplates.
-
Liquid scintillation counter.
Procedure:
-
Cell Culture:
-
Plate the hSERT-expressing cells in 96-well plates and grow to a confluent monolayer.
-
-
Uptake Assay:
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with various concentrations of the test compound (this compound) or reference compound in uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding [³H]Serotonin to each well at a final concentration close to its Km for SERT.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
To determine non-specific uptake, include control wells with a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold uptake buffer.
-
Lyse the cells by adding lysis buffer to each well.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Visualizations
Caption: Experimental workflow for the in vitro serotonin reuptake assay.
Caption: Mechanism of serotonin reuptake inhibition by this compound.
References
Application Notes and Protocols for Norepinephrine Transporter Binding Assay with Tedatioxetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedatioxetine (Lu AA24530) is an investigational multimodal antidepressant agent that functions as a triple reuptake inhibitor with a preference for the serotonin and norepinephrine transporters (NET) over the dopamine transporter.[1] It also exhibits antagonist activity at several serotonin (5-HT) receptors and the α1A-adrenergic receptor.[1] The interaction of this compound with the norepinephrine transporter is a key component of its pharmacological profile, contributing to its potential therapeutic effects in major depressive disorder and generalized anxiety disorder.
These application notes provide a detailed protocol for conducting a norepinephrine transporter (NET) binding assay to characterize the affinity of this compound and other test compounds for the human NET (hNET). The protocol is based on established radioligand binding assay principles, a gold standard for quantifying ligand-receptor interactions.
Principle of the Assay
The norepinephrine transporter binding assay is a competitive radioligand binding assay. This technique measures the ability of a test compound, such as this compound, to displace a radiolabeled ligand that specifically binds to the norepinephrine transporter. The amount of radioligand displaced is proportional to the affinity of the test compound for the transporter. The data generated can be used to determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of the test compound, providing a quantitative measure of its binding affinity.
Data Presentation
The following table summarizes the binding affinities of various compounds for the norepinephrine transporter. While specific quantitative data for this compound's binding to the norepinephrine transporter is not publicly available, this table provides a template for data presentation and includes known values for reference compounds to provide context for experimental results.
| Compound | Primary Mechanism of Action | Assay Type | Target | IC50 (nM) | Ki (nM) | Reference |
| This compound | Serotonin-Norepinephrine Reuptake Inhibitor | Radioligand Binding | Human NET | Data not publicly available | Data not publicly available | - |
| Nisoxetine | Selective Norepinephrine Reuptake Inhibitor | [³H]Nisoxetine Binding | Human NET | - | ~1-5 | |
| Desipramine | Tricyclic Antidepressant (NET > SERT) | [³H]Nisoxetine Binding | Human NET | ~4-10 | ~1-5 | |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor | Radioligand Binding | Human NET | ~8 (EC50) | ~1-10 | |
| Atomoxetine | Selective Norepinephrine Reuptake Inhibitor | Radioligand Binding | Human NET | ~5 | ~3 | |
| Reboxetine | Selective Norepinephrine Reuptake Inhibitor | Radioligand Binding | Human NET | ~10 | ~5-15 |
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for the human norepinephrine transporter (hNET) expressed in a stable cell line (e.g., HEK293 or CHO cells). The protocol is adapted from established procedures for NET binding assays.
Materials and Reagents
-
Cell Culture: HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET).
-
Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound hydrobromide.
-
Reference Compound: Desipramine hydrochloride.
-
Non-specific Binding Control: 10 µM Desipramine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow Diagram
Caption: Workflow for the Norepinephrine Transporter Binding Assay.
Step-by-Step Protocol
1. Cell Membrane Preparation:
-
Culture HEK293-hNET cells to confluency in appropriate culture flasks.
-
Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.
-
Wash the cell pellet with ice-cold Assay Buffer and centrifuge again.
-
Resuspend the pellet in a small volume of ice-cold Assay Buffer and homogenize using a glass-Teflon homogenizer or by sonication.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
2. Binding Assay:
-
Prepare serial dilutions of this compound and the reference compound (Desipramine) in Assay Buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]Nisoxetine (final concentration ~1 nM), and 100 µL of the membrane preparation (20-40 µg of protein).
-
Non-specific Binding: 50 µL of 10 µM Desipramine, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.
-
Test Compound: 50 µL of the this compound dilution, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.
-
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation.
3. Filtration and Counting:
-
Pre-soak the glass fiber filter mats in 0.3% polyethyleneimine for at least 30 minutes.
-
Rapidly aspirate the contents of the wells onto the filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filter mats under a heat lamp or in a low-temperature oven.
-
Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and cap the vials.
-
Allow the vials to sit for at least 4 hours in the dark to reduce chemiluminescence.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.
Signaling Pathway
The norepinephrine transporter is a key regulator of noradrenergic signaling in the synapse. By reuptaking norepinephrine from the synaptic cleft into the presynaptic neuron, NET terminates the neurotransmitter's action on postsynaptic adrenergic receptors. This compound, by inhibiting NET, increases the concentration and duration of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.
Caption: Norepinephrine Transporter Signaling Pathway Inhibition.
Conclusion
This document provides a comprehensive guide for researchers to perform a norepinephrine transporter binding assay with this compound. By following the detailed protocols and utilizing the provided templates for data presentation, researchers can effectively characterize the binding affinity of this compound and other novel compounds at the norepinephrine transporter, a critical step in the drug discovery and development process for new antidepressant and anxiolytic agents.
References
Application Notes and Protocols for Measuring Dopamine Transporter Activity with Tedatioxetine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedatioxetine (also known as Lu AA24530) is a multimodal antidepressant agent that functions as a triple reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2] Its activity at the dopamine transporter is a key component of its pharmacological profile, contributing to its potential therapeutic effects.[1] These application notes provide detailed methodologies for characterizing the interaction of this compound with the dopamine transporter, enabling researchers to assess its potency and functional effects.
The protocols outlined below are essential for preclinical and clinical research aimed at understanding the dopaminergic component of this compound's mechanism of action. Accurate measurement of DAT activity is crucial for dose-finding studies, predicting clinical efficacy, and understanding the overall neurobiological impact of this compound.
Data Presentation: Quantitative Analysis of this compound's Interaction with Monoamine Transporters
| Compound | hDAT IC50 (nM) | hNET IC50 (nM) | hSERT IC50 (nM) | Reference |
| Dasotraline | 4 | 6 | 11 | [3] |
| Tesofensine | 6.5 | 1.7 | 11 | [3] |
| Amitifadine | 96 | 23 | 12 | |
| Toludesvenlafaxine | 733.2 | 586.7 | 31.4 | |
| This compound | To be determined | To be determined | To be determined |
This table is for illustrative purposes and highlights the range of potencies observed with other triple reuptake inhibitors.
Experimental Protocols
In Vitro Measurement of Dopamine Transporter Activity
1. Radioligand Binding Assay: Determining Binding Affinity (Ki) of this compound for DAT
This assay measures the affinity of a test compound for a specific receptor or transporter by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human dopamine transporter (hDAT).
Materials:
-
HEK293 or CHO cells stably expressing hDAT
-
Membrane preparation from hDAT-expressing cells
-
Radioligand: [³H]WIN 35,428 or [³H]GBR 12909 (a high-affinity DAT ligand)
-
This compound hydrobromide
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine or GBR 12909)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation: Homogenize hDAT-expressing cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + non-specific binding control.
-
Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
2. Dopamine Uptake Inhibition Assay: Determining Functional Potency (IC50) of this compound
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the dopamine transporter.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for DAT-mediated dopamine uptake.
Materials:
-
HEK293 or CHO cells stably expressing hDAT
-
[³H]Dopamine
-
This compound hydrobromide
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
96-well microplates
-
Scintillation fluid
-
Liquid scintillation counter
Protocol:
-
Cell Plating: Seed hDAT-expressing cells into a 96-well plate and allow them to adhere and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle for 10-20 minutes at room temperature.
-
Uptake Initiation: Add [³H]dopamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature. The incubation time should be within the linear range of dopamine uptake.
-
Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer to remove extracellular [³H]dopamine and terminate the uptake process.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Plot the percentage of dopamine uptake inhibition against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
In Vivo Measurement of Dopamine Transporter Occupancy
Positron Emission Tomography (PET) Imaging
PET imaging allows for the in vivo quantification of transporter occupancy by a drug in the living brain.
Objective: To determine the relationship between this compound dose (or plasma concentration) and DAT occupancy in the brain.
Materials:
-
Human subjects or preclinical animal models
-
This compound hydrobromide
-
A suitable DAT-selective PET radioligand (e.g., [¹¹C]PE2I, [¹⁸F]FE-PE2I, or [¹¹C]cocaine)
-
PET scanner
-
Arterial blood sampling setup (for full kinetic modeling) or a reference region approach
Protocol:
-
Baseline Scan: Perform a baseline PET scan on each subject using the chosen DAT radioligand to measure baseline DAT availability (binding potential, BP_ND).
-
Drug Administration: Administer a single or multiple doses of this compound to the subjects.
-
Post-Dose Scan: After a predetermined time following drug administration, perform a second PET scan to measure DAT availability in the presence of this compound.
-
Image Analysis:
-
Reconstruct the PET images and co-register them with anatomical MRI scans for accurate region-of-interest (ROI) delineation (e.g., striatum, caudate, putamen).
-
Quantify the radioligand binding in the ROIs for both the baseline and post-dose scans.
-
-
Occupancy Calculation: Calculate the DAT occupancy using the following formula: Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100 .
-
Dose-Occupancy Relationship: Correlate the calculated DAT occupancy with the administered dose or measured plasma concentration of this compound to establish a dose-occupancy relationship. It has been suggested that a therapeutic effect for some DAT-targeting drugs may be achieved at occupancies of over 50%.
Visualizations
Dopamine Transporter Signaling Pathway
The following diagram illustrates the principal signaling pathway affected by the inhibition of the dopamine transporter. By blocking the reuptake of dopamine, extracellular dopamine levels increase, leading to enhanced activation of postsynaptic dopamine receptors and subsequent downstream signaling cascades.
Caption: Inhibition of DAT by this compound increases synaptic dopamine, enhancing postsynaptic D1 receptor signaling.
Experimental Workflow: In Vitro DAT Uptake Inhibition Assay
This diagram outlines the key steps involved in performing an in vitro dopamine uptake inhibition assay to determine the IC50 of this compound.
Caption: Workflow for determining the functional potency of this compound on DAT.
Logical Relationship: Dose, Occupancy, and Effect
This diagram illustrates the theoretical relationship between the administered dose of this compound, the resulting occupancy of the dopamine transporter, and the anticipated pharmacological effect.
Caption: Relationship between this compound dose, DAT occupancy, and pharmacological effect.
References
- 1. Dopamine Promotes Striatal Neuronal Apoptotic Death via ERK Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray structure of the dopamine transporter in complex with tricyclic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Receptors Modulate Cytotoxicity of Natural Killer Cells via cAMP-PKA-CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antidepressant Effects of Tedatioxetine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedatioxetine (Lu AA24530) is an experimental multimodal antidepressant with a unique pharmacological profile, acting as a triple reuptake inhibitor (TRI) with a preference for serotonin (5-HT) and norepinephrine (NE) over dopamine (DA).[1] Additionally, it functions as an antagonist at 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1] This complex mechanism of action suggests a potential for broad efficacy in treating major depressive disorder (MDD). Preclinical evaluation of this compound's antidepressant-like effects is crucial for its development. This document provides detailed protocols for key animal models and outlines the expected data presentation and relevant signaling pathways.
While specific preclinical data on this compound in widely used behavioral models are not extensively published, this document will draw upon established methodologies and data from pharmacologically similar compounds, such as vortioxetine, to provide a comprehensive guide for researchers.
Pharmacological Profile of this compound
This compound's mechanism of action involves several key targets within the central nervous system:
-
Triple Reuptake Inhibition: It blocks the reuptake of serotonin, norepinephrine, and to a lesser extent, dopamine, thereby increasing the synaptic availability of these key neurotransmitters implicated in mood regulation.[1]
-
Receptor Antagonism:
-
5-HT2A and 5-HT2C Antagonism: This action is thought to contribute to its antidepressant and anxiolytic effects and may mitigate some side effects associated with selective serotonin reuptake inhibitors (SSRIs).
-
5-HT3 Antagonism: Blockade of this receptor is associated with anti-nausea effects and may also contribute to the overall antidepressant and pro-cognitive effects.[1]
-
α1A-Adrenergic Antagonism: This may influence its cardiovascular side-effect profile and contribute to its overall pharmacological effects.[1]
-
Preclinical studies have indicated that this multimodal profile may lead to enhanced efficacy in treating MDD by targeting multiple neurotransmitter systems. In vivo studies have shown that this compound can increase levels of acetylcholine, norepinephrine, serotonin, and dopamine in the brain.
Key Animal Models for Antidepressant Screening
Two of the most widely used and validated animal models for screening potential antidepressant compounds are the Forced Swim Test (FST) and the Chronic Unpredictable Stress (CUS) model.
Forced Swim Test (FST)
The FST is a behavioral despair model used to assess the antidepressant-like activity of compounds. The test is based on the observation that animals placed in an inescapable container of water will eventually cease escape-oriented behaviors and become immobile. Antidepressant treatment is expected to reduce the duration of immobility.
Experimental Protocol:
Animals: Male mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar) are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Apparatus: A transparent cylindrical container (for mice: 20 cm diameter, 40 cm height; for rats: 20 cm diameter, 50 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
Procedure:
-
Pre-test Session (Day 1): Each animal is individually placed in the cylinder for a 15-minute session. This session is for habituation and is not scored for immobility. After the session, the animals are removed, dried, and returned to their home cages.
-
Drug Administration: this compound or a vehicle control is administered at predetermined doses and time points before the test session. A typical acute dosing schedule would be 30-60 minutes before the test. For chronic studies, dosing would occur daily for a period of 14-21 days.
-
Test Session (Day 2 or after chronic treatment): Animals are placed back into the water-filled cylinder for a 6-minute session. The entire session is video-recorded for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
Data Presentation:
The primary endpoint is the duration of immobility. Data should be presented as the mean ± standard error of the mean (SEM) for each treatment group. Statistical analysis is typically performed using a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's or Tukey's test) for multiple comparisons.
Table 1: Illustrative Forced Swim Test Data (Based on a similar compound)
| Treatment Group | Dose (mg/kg) | Immobility Duration (seconds) |
| Vehicle Control | - | 150 ± 10 |
| This compound | 5 | 110 ± 8* |
| This compound | 10 | 85 ± 7 |
| This compound | 20 | 70 ± 6*** |
| Positive Control (e.g., Fluoxetine) | 20 | 80 ± 9 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.
Experimental Workflow for the Forced Swim Test
Caption: Workflow for the Forced Swim Test.
Chronic Unpredictable Stress (CUS) Model
The CUS model is considered to have higher face and construct validity for depression as it exposes animals to a series of mild, unpredictable stressors over a prolonged period, inducing a state of anhedonia (a core symptom of depression) and other depression-like behaviors.
Experimental Protocol:
Animals: As with the FST, male mice or rats are typically used.
Procedure:
-
Baseline Sucrose Preference Test (SPT): Before the stress period, animals are trained to consume a 1% sucrose solution. This involves a 48-hour period where they have access to two bottles, one with water and one with 1% sucrose. The positions of the bottles are swapped after 24 hours. Following training, a baseline SPT is conducted over 24 hours to determine the initial preference for sucrose. Sucrose preference is calculated as: (sucrose intake / total fluid intake) x 100.
-
CUS Paradigm (3-6 weeks): Animals are subjected to a daily regimen of mild, unpredictable stressors. The stressors are varied to prevent habituation. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Wet bedding
-
Reversal of light/dark cycle
-
Social isolation or crowding
-
White noise
-
Predator odor
-
-
Drug Administration: this compound or vehicle is administered daily throughout the CUS period, starting from the first day of stress or after a certain period of stress induction.
-
Behavioral Testing: The SPT is conducted weekly to monitor the development of anhedonia. Other behavioral tests, such as the open field test (for locomotor activity) and the elevated plus maze (for anxiety-like behavior), can also be performed at the end of the CUS period.
-
Biochemical Analysis: At the end of the study, brain tissue (e.g., hippocampus, prefrontal cortex) can be collected for neurochemical analysis, such as measuring neurotransmitter levels or the expression of key proteins in relevant signaling pathways.
Data Presentation:
The primary outcome is the change in sucrose preference over time. Data are presented as the mean ± SEM for each group. Statistical analysis can be performed using a two-way repeated measures ANOVA to assess the effects of treatment and time.
Table 2: Illustrative Chronic Unpredictable Stress Data (Based on a similar compound)
| Treatment Group | Baseline Sucrose Preference (%) | Final Sucrose Preference (%) |
| Non-stressed + Vehicle | 90 ± 5 | 88 ± 6 |
| Stressed + Vehicle | 92 ± 4 | 55 ± 7* |
| Stressed + this compound (10 mg/kg) | 91 ± 5 | 78 ± 6# |
| Stressed + Positive Control | 90 ± 6 | 75 ± 8# |
*p<0.01 compared to Non-stressed + Vehicle. #p<0.05 compared to Stressed + Vehicle.
Experimental Workflow for the Chronic Unpredictable Stress Model
Caption: Workflow for the Chronic Unpredictable Stress Model.
Signaling Pathways Implicated in Antidepressant Action
The antidepressant effects of compounds like this compound are believed to be mediated by downstream changes in intracellular signaling pathways that regulate neuroplasticity and cell survival.
Monoamine Neurotransmission
The primary action of this compound is the modulation of monoaminergic systems. By inhibiting the reuptake of 5-HT and NE, and to a lesser extent DA, it increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor signaling.
Signaling Pathway of this compound's Primary Action
Caption: this compound's primary action on monoamine transporters.
Neurotrophic Factor Signaling (BDNF Pathway)
A key downstream effect of enhanced monoaminergic signaling is the upregulation of neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF). BDNF plays a critical role in neuronal survival, growth, and synaptic plasticity.
BDNF Signaling Pathway
References
Application Notes: Evaluating the Antidepressant-Like Effects of Vortioxetine (Tedatioxetine) using the Forced Swim Test
Introduction
These application notes provide a comprehensive protocol for utilizing the Forced Swim Test (FST), a widely used behavioral assay for assessing antidepressant efficacy, to evaluate Vortioxetine.[1][2][3] It is presumed that "Tedatioxetine" is a typographical error for Vortioxetine, a multimodal antidepressant approved for the treatment of major depressive disorder (MDD).[4][5]
Vortioxetine exhibits a unique pharmacological profile, acting as a serotonin (5-HT) transporter (SERT) inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT7, and 5-HT1D receptors. This multimodal activity modulates not only the serotonin system but also indirectly affects other neurotransmitter systems, including norepinephrine, dopamine, acetylcholine, and glutamate. The FST is a valuable tool for characterizing the preclinical antidepressant-like effects of such compounds, as a reduction in immobility time in the test is predictive of clinical antidepressant activity.
Mechanism of Action & Signaling
The therapeutic effects of antidepressants like Vortioxetine are believed to extend beyond simple monoamine reuptake inhibition, involving downstream adaptations in cellular signaling that promote neurogenesis and synaptic plasticity. Vortioxetine's agonism at 5-HT1A receptors and antagonism at 5-HT3 and 5-HT7 receptors, combined with SERT inhibition, is thought to trigger intracellular cascades. These pathways can lead to the activation of transcription factors like CREB (cAMP response element-binding protein) and an increase in the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor). BDNF, in turn, activates pathways like mTOR, which are crucial for protein synthesis required for synaptic growth and plasticity, potentially counteracting the neuronal atrophy associated with depression.
Forced Swim Test (FST) Protocol for Vortioxetine
This protocol is adapted for use in rats and includes a pre-test session, which is standard for this species to elicit stable immobility behavior.
1. Materials and Equipment
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g). Housing should be consistent (single or group) as this can influence behavior.
-
Forced Swim Cylinders: Transparent Plexiglas cylinders (40 cm height x 20 cm diameter).
-
Water: Fill cylinders to a depth of 30 cm. The depth should be sufficient to prevent the rat's tail from touching the bottom. Water temperature should be maintained at 24-26°C.
-
Vortioxetine: To be dissolved or suspended in an appropriate vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Positive Control: A standard antidepressant such as Desipramine (noradrenergic) or Fluoxetine (serotonergic).
-
Data Acquisition: A video camera positioned to capture a side view of the swim cylinder. A stopwatch for manual timing or video analysis software.
-
Miscellaneous: Animal scale, syringes for injection, towels, and a heated drying cage or lamp.
2. Experimental Workflow
3. Procedure
-
Acclimation and Handling: Upon arrival, allow animals to acclimate to the facility for at least one week. Handle the rats daily for a few minutes for at least 4 days prior to testing to reduce stress-induced behavioral variability.
-
Day 1: Pre-Test Session (24 hours before the test session)
-
Gently place each rat individually into a swim cylinder containing 30 cm of water (24-26°C).
-
Allow the animal to swim for 15 minutes.
-
After 15 minutes, remove the rat, dry it thoroughly with a towel, and place it in a heated cage for 15-20 minutes before returning it to its home cage.
-
Clean the cylinders thoroughly between animals.
-
-
Day 2: Test Session
-
Prepare fresh solutions of vehicle, Vortioxetine (e.g., 5, 10, 20 mg/kg), and a positive control (e.g., Desipramine 20 mg/kg).
-
Administer the assigned treatment via the desired route (e.g., intraperitoneal injection, i.p., or oral gavage, p.o.).
-
60 minutes post-injection (or appropriate time for the chosen route), place the rat back into the swim cylinder.
-
The test session lasts for 5 minutes and should be video recorded for later analysis.
-
After 5 minutes, remove, dry, and return the animal to its home cage as on Day 1.
-
4. Behavioral Scoring
The 5-minute test session is analyzed to quantify the duration of three distinct behaviors. A common method is time-sampling, where the predominant behavior is scored every 5 seconds.
-
Immobility: The animal remains floating in the water, making only small movements necessary to keep its head above water. This is taken as a measure of "behavioral despair."
-
Swimming: The animal displays active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active, forceful movements with its forepaws in and out of the water, usually directed against the cylinder walls.
Note: An increase in swimming is often associated with serotonergic antidepressants, whereas an increase in climbing is linked to noradrenergic compounds. Vortioxetine, with its complex pharmacology, may affect both behaviors.
Data Presentation
The results should be presented as the mean duration (in seconds) spent in each behavioral state. Statistical analysis, typically a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's), is used to compare treatment groups to the vehicle control.
Table 1: Hypothetical FST Results for Vortioxetine
| Treatment Group | N | Immobility (s) | Swimming (s) | Climbing (s) |
| Vehicle | 10 | 185.5 ± 10.2 | 95.3 ± 8.5 | 19.2 ± 3.1 |
| Vortioxetine (5 mg/kg) | 10 | 140.1 ± 9.8 | 138.7 ± 9.1 | 21.2 ± 3.5 |
| Vortioxetine (10 mg/kg) | 10 | 95.6 ± 8.1 | 175.4 ± 10.5 | 29.0 ± 4.0 |
| Desipramine (20 mg/kg) | 10 | 110.2 ± 9.5 | 99.8 ± 7.9 | 90.0 ± 8.8 |
*Data are represented as Mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle group.
References
- 1. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A randomized, double-blind, placebo-controlled study of vortioxetine on cognitive function in depressed adults - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cell-Based Assays for Characterizing Tedatioxetine Receptor Antagonism
Application Notes and Protocols for Electrophysiological Studies of Tedatioxetine on Neurons
Disclaimer: Tedatioxetine (Lu AA24530) is an experimental drug candidate, and as of late 2025, there is a lack of specific published electrophysiological studies on this compound. The following application notes and protocols are therefore based on the known pharmacological profile of this compound and extrapolated from electrophysiological data of compounds with similar mechanisms of action. These include triple reuptake inhibitors, antagonists of specific serotonin and adrenergic receptors, and the structurally and pharmacologically related multimodal antidepressant, Vortioxetine.
Introduction
This compound is a novel multimodal antidepressant characterized by a unique pharmacological profile. It acts as a triple reuptake inhibitor, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), with a preference for SERT and NET. Additionally, it functions as an antagonist at several key receptors: 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1] This complex mechanism of action suggests that this compound will have multifaceted effects on neuronal electrophysiology, influencing ion channel function, neuronal firing patterns, and synaptic plasticity. Understanding these effects is crucial for elucidating its therapeutic potential and side-effect profile.
These application notes provide a framework for investigating the electrophysiological properties of this compound on various neuronal populations. The included protocols are designed to be adaptable for in vitro and in vivo preparations.
Expected Electrophysiological Effects of this compound
Based on its pharmacological targets, this compound is expected to modulate neuronal activity through several mechanisms:
-
Triple Reuptake Inhibition (SERT, NET, DAT): By blocking the reuptake of serotonin, norepinephrine, and dopamine, this compound is expected to increase the synaptic concentrations of these monoamines. This will likely lead to a dose-dependent decrease in the spontaneous firing rate of monoaminergic neurons in the dorsal raphe (for serotonin) and locus coeruleus (for norepinephrine) due to the activation of inhibitory autoreceptors (e.g., 5-HT1A and α2-adrenergic receptors, respectively).[2][3]
-
5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is expected to have an overall inhibitory effect on spinal neuronal activity, particularly on responses to high-intensity stimuli.[4] In cortical regions, this action may contribute to a reduction in excessive excitatory activity.
-
5-HT2C Receptor Antagonism: Blockade of 5-HT2C receptors is predicted to increase neuronal excitability.[5] 5-HT2C receptors are known to have a tonic inhibitory role on membrane excitability, and their antagonism can disinhibit certain neuronal populations.
-
5-HT3 Receptor Antagonism: As 5-HT3 receptors are ligand-gated ion channels permeable to cations, their antagonism by this compound is expected to prevent fast, depolarizing responses in postsynaptic neurons. This action is likely to reduce the excitability of certain interneurons, leading to a disinhibition of pyramidal neurons and an enhancement of synaptic plasticity, similar to what is observed with Vortioxetine.
-
α1A-Adrenergic Receptor Antagonism: Antagonism of α1A-adrenergic receptors is expected to modulate the activity of interneurons, potentially leading to a decrease in their firing and a subsequent reduction in inhibitory tone on principal neurons.
Data Presentation: Summary of Expected Quantitative Effects
The following tables summarize the anticipated quantitative effects of this compound on key electrophysiological parameters, based on data from analogous compounds.
Table 1: Expected Effects of this compound on Neuronal Firing Rates
| Neuronal Population | Acute Effect of this compound | Expected Mechanism of Action | Reference Compound(s) |
| Dorsal Raphe (5-HT) Neurons | Dose-dependent decrease in firing rate | SERT inhibition leading to 5-HT1A autoreceptor activation | Triple Reuptake Inhibitors (SEP-225289, DOV216303) |
| Locus Coeruleus (NE) Neurons | Dose-dependent decrease in firing rate | NET inhibition leading to α2-adrenergic autoreceptor activation | Triple Reuptake Inhibitors (SEP-225289, DOV216303) |
| Ventral Tegmental Area (DA) Neurons | Partial decrease in firing rate | DAT inhibition leading to D2 autoreceptor activation | Triple Reuptake Inhibitors (SEP-225289, DOV216303) |
| Cortical Pyramidal Neurons | Increased firing rate (disinhibition) | 5-HT3 receptor antagonism on GABAergic interneurons | Vortioxetine |
| Hippocampal CA1 Pyramidal Neurons | Increased excitability and output | 5-HT3 receptor antagonism on inhibitory interneurons | Vortioxetine |
Table 2: Expected Effects of this compound on Synaptic Plasticity
| Synaptic Pathway | Effect of this compound | Expected Mechanism of Action | Reference Compound(s) |
| Hippocampal CA3-CA1 | Enhancement of Long-Term Potentiation (LTP) | 5-HT3 receptor antagonism leading to disinhibition of pyramidal cells | Vortioxetine |
| Prefrontal Cortex | Potential enhancement of synaptic plasticity | Modulation of glutamate and GABA release via multiple receptor targets | Vortioxetine |
Mandatory Visualization
Caption: Multimodal action of this compound on presynaptic transporters and postsynaptic receptors.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the electrophysiological effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recordings from Pyramidal Neurons in Acute Brain Slices
This protocol is designed to assess the effects of this compound on the intrinsic excitability and synaptic inputs of pyramidal neurons.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Vibrating microtome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Cut coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., prefrontal cortex or hippocampus) using a vibrating microtome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize pyramidal neurons in the desired layer or subfield using DIC optics.
-
Establish a whole-cell patch-clamp recording from a selected neuron using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution.
-
Record baseline neuronal activity, including resting membrane potential, input resistance, and spontaneous synaptic activity (EPSCs and IPSCs).
-
Bath-apply this compound at various concentrations (e.g., 1, 10, 100 µM) and record the changes in the measured parameters.
-
To investigate effects on intrinsic excitability, inject depolarizing current steps to elicit action potentials and compare the firing frequency and pattern before and after drug application.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential threshold, and firing frequency.
-
Detect and analyze spontaneous EPSCs and IPSCs for changes in frequency and amplitude.
-
Caption: Experimental workflow for whole-cell patch-clamp recordings.
Protocol 2: In Vivo Extracellular Recordings of Monoaminergic Neurons
This protocol is for assessing the in vivo effects of systemically administered this compound on the firing rate of serotonin and norepinephrine neurons.
Materials:
-
This compound solution for injection (e.g., in saline)
-
Anesthetic (e.g., urethane or isoflurane)
-
Stereotaxic apparatus
-
Recording microelectrodes
-
Amplifier and data acquisition system
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Maintain body temperature with a heating pad.
-
Perform a craniotomy over the target brain region (dorsal raphe nucleus or locus coeruleus) based on stereotaxic coordinates.
-
-
Recording:
-
Slowly lower a recording microelectrode into the target nucleus.
-
Identify monoaminergic neurons based on their characteristic slow, regular firing pattern and long-duration action potentials.
-
Record the baseline firing rate for a stable period (e.g., 10-15 minutes).
-
Administer this compound systemically (e.g., intraperitoneally or intravenously) at different doses.
-
Continuously record the firing rate of the neuron for an extended period (e.g., 60-90 minutes) to observe the drug's effect.
-
-
Data Analysis:
-
Analyze the change in firing rate over time following drug administration.
-
Construct dose-response curves for the inhibitory effect of this compound on neuronal firing.
-
Protocol 3: Field Potential Recordings to Assess Synaptic Plasticity (LTP)
This protocol is for investigating the effect of this compound on long-term potentiation in the hippocampus.
Materials:
-
This compound stock solution
-
aCSF
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Prepare hippocampal slices as described in Protocol 1.
-
-
Recording:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Perfuse the slice with aCSF containing the desired concentration of this compound for at least 20-30 minutes.
-
Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).
-
Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-LTP baseline.
-
Compare the magnitude of LTP in control slices versus slices treated with this compound.
-
Caption: Workflow for investigating the effect of this compound on Long-Term Potentiation (LTP).
Conclusion
The multimodal pharmacological profile of this compound suggests a complex and potentially beneficial range of electrophysiological effects on neurons. The provided application notes and protocols offer a comprehensive framework for researchers and drug development professionals to systematically investigate these effects. By employing techniques such as patch-clamp recordings, in vivo electrophysiology, and field potential recordings, a detailed understanding of how this compound modulates neuronal function can be achieved, providing critical insights into its therapeutic mechanisms.
References
- 1. Vortioxetine disinhibits pyramidal cell function and enhances synaptic plasticity in the rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of the electrophysiological properties of triple reuptake inhibitors on monoaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pronociceptive role for the 5-HT2 receptor on spinal nociceptive transmission: An in vivo electrophysiological study in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of sensory neuron excitability by serotonin involves 5HT2C receptors and Ca2+-activated chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tedatioxetine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Tedatioxetine (Lu AA24530). Given the limited publicly available purification data specifically for this compound, this guide leverages established protocols for its close structural analog, Vortioxetine, to provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The synthesis of this compound can present challenges related to low yields and difficulties in purification[1]. The primary goal of purification is to remove unreacted starting materials, reagents, byproducts, and structurally similar impurities that may have formed during the synthesis.
Q2: What are the most common methods for purifying crude this compound?
A2: Recrystallization is a widely used and effective method for the purification of this compound's structural analog, Vortioxetine, and is therefore a highly recommended starting point. This technique is adept at removing impurities and can yield a product with high purity. Various solvent systems have been shown to be effective, and often a mixed solvent system is employed to achieve optimal solubility and crystallization characteristics.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound. A reversed-phase HPLC method with UV detection is typically suitable. For more detailed analysis and impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Possible Cause 1: Suboptimal Solvent System
-
Solution: The choice of solvent is critical for successful recrystallization. An ideal solvent (or solvent mixture) should dissolve the crude product well at elevated temperatures but poorly at lower temperatures. Experiment with different solvent systems. For the structurally similar Vortioxetine, mixtures of isopropanol and ethyl acetate, or 2-butanol and water have been used effectively.
Possible Cause 2: Product Loss During Washing
-
Solution: Ensure the wash solvent is chilled before use to minimize the dissolution of the purified crystals. Use a minimal amount of solvent necessary to wash away impurities from the crystal surfaces.
Possible Cause 3: Incomplete Crystallization
-
Solution: Allow sufficient time for crystallization to occur. Cooling the solution slowly can lead to the formation of larger, purer crystals. If crystallization does not initiate, try seeding the solution with a small crystal of pure product or gently scratching the inside of the flask with a glass rod to create nucleation sites.
Issue 2: Persistent Impurities in the Final Product
Possible Cause 1: Co-crystallization of Impurities
-
Solution: If an impurity has a similar structure and solubility profile to this compound, it may co-crystallize. In such cases, a second recrystallization step using a different solvent system may be necessary. Alternatively, chromatographic purification, such as flash column chromatography, may be required prior to the final crystallization.
Possible Cause 2: Formation of Isomeric Impurities
-
Solution: Isomeric impurities can be particularly challenging to remove by crystallization alone. A normal-phase HPLC method may be effective in separating such impurities. Developing a specific chromatographic method to target these isomers is recommended.
Data on Purification of a Structurally Similar Compound (Vortioxetine)
The following tables summarize quantitative data from purification protocols developed for Vortioxetine, which can serve as a valuable starting point for optimizing this compound purification.
Table 1: Recrystallization Solvent Systems and Reported Yields for Vortioxetine Hydrobromide
| Solvent System | Ratio (v/v) | Reported Yield | Purity |
| Isopropanol : Ethyl Acetate | 1 : 30 | 93.2% | 99.86% |
| 2-Butanol : Water | 1 : 0.25 to 1 : 1 | - | High Purity |
Data extrapolated from patent literature on Vortioxetine purification.
Experimental Protocols
Protocol 1: Recrystallization of this compound (Adapted from Vortioxetine Protocols)
-
Dissolution: In a suitable flask, suspend the crude this compound in a minimal amount of a chosen solvent system (e.g., isopropanol/ethyl acetate).
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For further crystallization, the flask can be placed in an ice bath.
-
Isolation: Collect the crystals by filtration, for instance, using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffer solution (e.g., ammonium acetate).
-
Standard Solution Preparation: Prepare a standard solution of known concentration of a this compound reference standard in the mobile phase.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 225 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be calculated by comparing the peak area of the main peak to the total area of all peaks.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity issues.
References
Technical Support Center: Tedatioxetine Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Tedatioxetine in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal stability, it is recommended to store this compound hydrobromide stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] Solutions should be stored in tightly sealed containers to protect from moisture.[1][2]
Q2: I observed precipitation in my this compound solution. What should I do?
A2: Precipitation can occur if the solubility limit of this compound is exceeded in the chosen solvent system. Gently warming the solution or using sonication can help redissolve the compound.[1] If precipitation persists, consider adjusting the solvent composition. For in vivo studies, ensure the final formulation is a clear solution before administration.
Q3: What solvents are recommended for dissolving this compound hydrobromide?
A3: this compound hydrobromide has good solubility in DMSO (100 mg/mL). For in vivo experiments, co-solvent systems are often necessary. Commonly used formulations include combinations of DMSO, PEG300, Tween-80, and saline, or using cyclodextrins like SBE-β-CD to improve aqueous solubility. It is crucial to start with a clear stock solution in an appropriate organic solvent like DMSO before adding aqueous components.
Q4: How do environmental factors like light, temperature, and pH affect this compound stability?
A4: While specific degradation kinetics for this compound are not extensively published, general principles of drug stability suggest that exposure to light, elevated temperatures, and non-optimal pH can lead to degradation. As this compound is a secondary amine, it may be susceptible to oxidation and pH-dependent reactions. It is advisable to protect solutions from light by using amber vials or covering containers with foil and to maintain controlled temperature conditions. The optimal pH for stability is likely to be in the acidic to neutral range (pH 4-8), where many pharmaceuticals exhibit stability.
Q5: Are there known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, analogous compounds like Vortioxetine have been shown to be susceptible to oxidative and photolytic degradation. Given the secondary amine structure of this compound, N-nitrosation could be a potential degradation pathway under certain conditions, especially in the presence of nitrite sources.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in Aqueous Solution
Possible Causes:
-
Hydrolysis: The compound may be undergoing hydrolysis at the experimental pH.
-
Oxidation: Dissolved oxygen in the aqueous buffer can lead to oxidative degradation.
-
Photodegradation: Exposure to ambient or UV light can cause degradation.
Troubleshooting Steps:
-
pH Profiling: Conduct a preliminary study by preparing the solution in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and analyzing the concentration over a short period.
-
Deoxygenate Buffers: Prepare buffers with deoxygenated water and consider purging the solution with nitrogen or argon to minimize oxidation.
-
Light Protection: Repeat the experiment in light-protected containers (amber vials or foil-wrapped tubes).
-
Temperature Control: Ensure the solution is maintained at a consistent and controlled temperature.
Issue 2: Inconsistent Results Between Experiments
Possible Causes:
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Inconsistent Solution Preparation: Variations in solvent ratios, order of addition, or dissolution technique.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation.
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Contamination: Introduction of impurities that may catalyze degradation.
Troubleshooting Steps:
-
Standardize Protocol: Follow a strict, documented protocol for solution preparation.
-
Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles.
-
Use High-Purity Reagents: Ensure all solvents and buffers are of high purity and are properly stored.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Maximum Duration | Key Considerations |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month | Use tightly sealed vials to prevent moisture ingress. |
| Room Temperature | Not Recommended | Potential for significant degradation. |
Table 2: Solubility of this compound Hydrobromide
| Solvent | Concentration | Observations |
| DMSO | 100 mg/mL | Clear solution, may require sonication. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways for this compound.
1. Preparation of Stock Solution:
- Prepare a 10 mg/mL stock solution of this compound hydrobromide in DMSO.
2. Stress Conditions:
- Acid Hydrolysis: Dilute the stock solution to 100 µg/mL in 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Dilute the stock solution to 100 µg/mL in 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Dilute the stock solution to 100 µg/mL in 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Photodegradation: Dilute the stock solution to 100 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). Expose to a photostability chamber (ICH Q1B guidelines) for a defined period.
- Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 60°C) for 24 hours.
3. Analysis:
- At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.
- Neutralize the acid and base samples before analysis.
- Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase and UV detection) to quantify the remaining this compound and detect any degradation products.
- Characterize significant degradation products using LC-MS/MS.
Visualizations
Caption: Troubleshooting workflow for this compound solution instability.
Caption: Workflow for a forced degradation study of this compound.
References
Tedatioxetine In Vivo Dosing: Technical Support Center
Disclaimer: Tedatioxetine (also known as Lu AA24530) is an experimental compound that was under investigation for major depressive disorder and generalized anxiety disorder.[1] Its development was discontinued in May 2016, and as such, there is limited publicly available data from in vivo non-clinical studies.[1] This guide provides troubleshooting advice based on the known pharmacology of this compound and general principles of in vivo study design for novel compounds.[2][3]
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a multimodal antidepressant. Its primary mechanism is as a triple reuptake inhibitor of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), with a preference for serotonin and norepinephrine.[1] It also acts as an antagonist at several serotonin receptors (5-HT2A, 5-HT2C, 5-HT3) and the α1A-adrenergic receptor. This complex pharmacology aims to enhance the levels of key neurotransmitters in the brain while potentially mitigating side effects associated with activation of certain serotonin receptors, such as nausea (via 5-HT3 antagonism).
Q2: What are the key pharmacokinetic properties of this compound?
A2: this compound has a slow absorption rate, with the time to reach maximum plasma concentration (tmax) being approximately 5–6 hours. A critical factor in its pharmacokinetics is its metabolism by the CYP2D6 enzyme. This enzyme exhibits significant genetic variability (polymorphism) in populations, leading to wide inter-individual differences in how the drug is cleared from the body. Oral clearance can vary dramatically between poor, intermediate, normal, and ultrarapid metabolizers. This variability posed significant challenges for consistent dosing during its clinical development.
Q3: My compound won't dissolve. What vehicle should I use for this compound?
A3: As a piperidine derivative, this compound's solubility can be challenging. The choice of vehicle is critical and depends on the administration route (e.g., oral gavage, intraperitoneal injection). A systematic approach is recommended:
-
Tier 1 (Aqueous): Start with the simplest vehicles. Test solubility in sterile water, 0.9% saline, and phosphate-buffered saline (PBS).
-
Tier 2 (Co-solvents/Surfactants): If aqueous solubility is low, try mixtures with co-solvents. Common options include:
-
5-10% DMSO in saline or corn oil.
-
10-20% PEG-400 in saline.
-
5-10% Tween 80 in saline.
-
-
Tier 3 (Suspensions): If the compound is not soluble, creating a homogenous suspension may be necessary. Use vehicles like 0.5-1% carboxymethylcellulose (CMC) or 10% Captisol®.
Important: Always include a vehicle-only control group in your experiment, as vehicles like DMSO and PEG-400 can have biological effects of their own.
Q4: How do I determine the starting dose for my in vivo experiment?
A4: Dose selection should be based on a combination of literature review (if available), in vitro data, and pilot studies. Since specific preclinical dosing data for this compound is not widely published, you may need to extrapolate from related compounds like Vortioxetine.
-
In Vitro to In Vivo Extrapolation: Use the in vitro potency (e.g., Ki or IC50 values at its primary targets) to estimate a plasma concentration needed for a therapeutic effect.
-
Allometric Scaling: If you find dosing information from other species (e.g., from discontinued clinical trials), use allometric scaling to estimate an equivalent dose for your animal model.
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Pilot Dose-Ranging Study: Conduct a small-scale study with a wide range of doses (e.g., 1, 10, and 100 mg/kg) to identify a dose that shows a biological response without toxicity. Monitor animals closely for adverse effects.
Q5: I'm not observing any behavioral effect. What could be wrong?
A5: A lack of efficacy can stem from several factors:
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Insufficient Dose: The administered dose may not be high enough to achieve adequate target engagement in the central nervous system.
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Pharmacokinetic Issues: The compound may be rapidly metabolized and cleared before it can exert its effect, a known issue for this compound due to CYP2D6 metabolism. The animal strain used may have a high-activity variant of this enzyme.
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Route of Administration: The chosen route may result in poor bioavailability.
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Timing of Observation: Given the tmax of 5-6 hours, behavioral assessments should be timed accordingly. An effect may not be visible until several hours after dosing.
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Target Engagement: The compound may be reaching the plasma but not crossing the blood-brain barrier effectively.
Part 2: Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Precipitation in Dosing Solution | Poor solubility; incorrect pH; temperature change. | Prepare fresh solutions daily. Gently warm and sonicate the solution. Consider using a different, more robust vehicle system (e.g., a cyclodextrin-based vehicle like Captisol®). |
| High Inter-Animal Variability | Inconsistent dosing technique; genetic variability in metabolism (e.g., CYP2D6). | Ensure all staff are properly trained on the administration technique (e.g., oral gavage). If possible, use an inbred animal strain to reduce genetic variability. Acknowledge that high variability is a known characteristic of this compound. |
| Unexpected Animal Toxicity or Mortality | Dose is too high; vehicle toxicity; acute reaction to the compound. | Immediately halt the study and perform a necropsy to investigate the cause. Conduct a pilot toxicology study with lower doses. Review the vehicle's safety profile; some vehicles can cause irritation or toxicity, especially via IP injection. |
| Effect is not Dose-Dependent | "U-shaped" dose-response curve; receptor saturation; off-target effects at higher doses. | This is common in pharmacology. Expand the dose range, including both lower and higher doses, to fully characterize the dose-response relationship. This compound's multimodal action could lead to complex dose-response curves as different targets are engaged at different concentrations. |
Part 3: Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Forced Swim Test (FST) in Mice
| Dose (mg/kg, PO) | N | Immobility Time (seconds) ± SEM | % Change from Vehicle |
| Vehicle (0.5% CMC) | 10 | 125.4 ± 8.2 | - |
| 1 | 10 | 118.9 ± 7.5 | -5.2% |
| 5 | 10 | 95.3 ± 6.1 | -24.0% |
| 10 | 10 | 72.1 ± 5.8 | -42.5% |
| 20 | 10 | 75.6 ± 6.9 | -39.7% |
Table 2: Representative Pharmacokinetic Parameters of this compound
Note: These values are illustrative and based on known properties of the compound.
| Parameter | Value | Description |
|---|---|---|
| Tmax (Oral) | 5 - 6 hours | Time to reach maximum plasma concentration. |
| Primary Metabolism | CYP2D6 | Major enzyme responsible for clearance. |
| Oral Clearance | 18 - 77 L/h | Highly variable depending on CYP2D6 genotype. |
| Key Metabolite | Lu AA37208 | Primary metabolite, formed via presystemic metabolism. |
Part 4: Experimental Protocols
Protocol 1: Preparation of a Dosing Solution for this compound
-
Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% Carboxymethylcellulose (CMC) for oral gavage.
-
Materials:
-
This compound powder
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Low-viscosity CMC sodium salt
-
Sterile water
-
Mortar and pestle
-
Magnetic stir plate and stir bar
-
Graduated cylinder and calibrated pipettes
-
-
Procedure:
-
Calculate the required amount of this compound and CMC based on the final desired volume and concentration.
-
Prepare the 0.5% CMC vehicle: Slowly add 0.5 g of CMC to 100 mL of sterile water while stirring vigorously with a magnetic stir plate. Leave stirring for 2-4 hours until a clear, homogenous solution is formed.
-
Weigh the calculated amount of this compound powder.
-
Place the powder in a mortar. Add a small volume (approx. 1 mL) of the 0.5% CMC vehicle and triturate with the pestle to create a smooth, uniform paste. This step is crucial to prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the mixture to a beaker and stir continuously with a magnetic stir bar during dosing to ensure the suspension remains homogenous.
-
Protocol 2: Acute In Vivo Dosing for Behavioral Assessment (Forced Swim Test)
-
Objective: To assess the antidepressant-like effects of a single oral dose of this compound in mice.
-
Animals: Male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week before the experiment.
-
Groups:
-
Group 1: Vehicle (0.5% CMC), n=10
-
Group 2: this compound (5 mg/kg), n=10
-
Group 3: this compound (10 mg/kg), n=10
-
Group 4: Positive Control (e.g., Fluoxetine 20 mg/kg), n=10
-
-
Procedure:
-
Administer the assigned treatment to each mouse via oral gavage at a volume of 10 mL/kg.
-
Due to this compound's long Tmax, conduct the behavioral test 5 hours post-dosing.
-
Forced Swim Test:
-
Fill a clear cylinder (25 cm high, 10 cm diameter) with 15 cm of water (23-25°C).
-
Gently place one mouse at a time into the water for a 6-minute session.
-
Record the entire session. An observer blinded to the treatment groups should score the last 4 minutes of the test.
-
Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
-
-
After the test, remove the mice, dry them thoroughly, and return them to their home cages.
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Analyze the immobility time between groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Part 5: Mandatory Visualizations
Caption: General experimental workflow for an in vivo pharmacology study.
Caption: Troubleshooting logic for a "no effect" result in vivo.
Caption: Simplified signaling pathway for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying and validating novel targets with in vivo disease models: Guidelines for study design - Drug Discovery Today [drugdiscoverytoday.com]
Technical Support Center: Optimizing Tedatioxetine for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Tedatioxetine (also known as Lu AA24530) in in vitro experimental settings. The information is presented in a question-and-answer format to address common issues and provide troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Lu AA24530) is an investigational multimodal antidepressant.[1][2] Its mechanism of action is characterized by two main functions:
-
Triple Reuptake Inhibition: It blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA), with a preference for serotonin and norepinephrine.[1][2]
-
Receptor Antagonism: It acts as an antagonist at several G protein-coupled receptors (GPCRs) and a ligand-gated ion channel, specifically the 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1]
This combination of activities is believed to enhance overall monoaminergic neurotransmission.
Q2: What are the specific binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at its targets?
Q3: What concentration range of this compound should I use for my cell-based assays?
A3: Without specific published in vitro studies or cytotoxicity data for this compound, providing a precise concentration range is challenging. As a general starting point for a novel compound, a wide concentration range is typically tested, for example, from 1 nM to 100 µM, in initial dose-response experiments. The optimal concentration will be highly dependent on the specific cell type and the endpoint being measured. It is crucial to perform a cytotoxicity assay first to determine the maximum non-toxic concentration.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound hydrobromide is soluble in DMSO. For stock solutions, it is recommended to store them at -20°C for short-term use (months) or -80°C for long-term storage (up to 6 months). To improve solubility, gentle warming to 37°C and sonication may be necessary. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Data Presentation
The following tables are provided as a template for organizing key pharmacological data. Note: The values in these tables are placeholders as specific data for this compound is not publicly available.
Table 1: this compound Binding Affinities (Ki)
| Target | Species | Ki (nM) | Reference |
|---|---|---|---|
| Serotonin Transporter (SERT) | Human | Data not available | - |
| Norepinephrine Transporter (NET) | Human | Data not available | - |
| Dopamine Transporter (DAT) | Human | Data not available | - |
| 5-HT2A Receptor | Human | Data not available | - |
| 5-HT2C Receptor | Human | Data not available | - |
| 5-HT3 Receptor | Human | Data not available | - |
| α1A-Adrenergic Receptor | Human | Data not available | - |
Table 2: this compound Functional Activity (IC50/EC50)
| Assay Type | Target | Cell Line | IC50/EC50 (nM) | Reference |
|---|---|---|---|---|
| Serotonin Reuptake | SERT | e.g., HEK293 | Data not available | - |
| Norepinephrine Reuptake | NET | e.g., HEK293 | Data not available | - |
| Dopamine Reuptake | DAT | e.g., HEK293 | Data not available | - |
| Calcium Mobilization | 5-HT2A | e.g., CHO-K1 | Data not available | - |
| IP1 Accumulation | 5-HT2C | e.g., HEK293 | Data not available | - |
Table 3: this compound In Vitro Cytotoxicity (IC50)
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
|---|---|---|---|---|
| e.g., SH-SY5Y | MTT / CellTiter-Glo | 24 hours | Data not available | - |
| e.g., HEK293 | MTT / CellTiter-Glo | 24 hours | Data not available | - |
| e.g., Primary Neurons | LDH Release | 24 hours | Data not available | - |
Troubleshooting Guides
Issue 1: No observable effect of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range | The effective concentration may be higher or lower than tested. Perform a wider dose-response curve (e.g., 0.1 nM to 100 µM). |
| Compound Degradation | Ensure the stock solution was stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution. |
| Low Target Expression | Verify that your chosen cell line expresses the target of interest (e.g., SERT, 5-HT2A receptor) at sufficient levels. Use qPCR or Western blot to confirm expression. |
| Assay Insensitivity | The chosen assay may not be sensitive enough to detect the effect. Consider a more proximal signaling event (e.g., receptor binding instead of gene expression). |
Issue 2: High cell death observed in treated wells.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity | The concentration used is likely above the toxic threshold. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 and select a non-toxic concentration range for your functional assays. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Contamination | Check cell cultures for signs of bacterial or fungal contamination. |
Issue 3: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating to achieve consistent cell numbers per well. |
| Poor Compound Mixing | After adding this compound to the wells, ensure proper mixing by gently pipetting or using an orbital shaker. |
| Edge Effects in Assay Plate | Plate edge wells are prone to evaporation. Avoid using the outermost wells of the assay plate for data collection or ensure proper humidification during incubation. |
Experimental Protocols & Visualizations
Signaling Pathways and Experimental Workflows
The multimodal action of this compound involves several distinct signaling pathways. The diagrams below illustrate the expected downstream consequences of its interaction with its targets and the general workflow for assessing its activity.
Monoamine Reuptake Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on serotonin, norepinephrine, and dopamine transporters.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT) in appropriate media.
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Plating: Seed cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
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Assay: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. c. Add a fluorescent or radiolabeled transporter substrate (e.g., a commercially available fluorescent substrate for monoamine transporters or [³H]serotonin/[³H]norepinephrine). d. Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for substrate uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells and measure the amount of internalized substrate using a fluorescence plate reader or a scintillation counter.
-
Data Analysis: Plot the inhibition of substrate uptake against the log concentration of this compound to determine the IC50 value.
Receptor Antagonism Assays (Gq-coupled Receptors)
This compound antagonizes the 5-HT2A, 5-HT2C, and α1A-adrenergic receptors, all of which are primarily coupled to the Gq signaling pathway. This pathway activation leads to an increase in intracellular calcium.
References
Avoiding off-target effects of Tedatioxetine in experiments
Welcome to the technical support center for Tedatioxetine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate off-target effects in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an experimental multimodal antidepressant. Its primary mechanism involves the inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with a preference for SERT and NET. Additionally, it acts as an antagonist at several serotonin receptors (5-HT2A, 5-HT2C, and 5-HT3) and the alpha-1A adrenergic receptor (α1A).[1] This complex pharmacological profile contributes to its potential therapeutic effects but also necessitates careful consideration of potential off-target activities in experimental setups.
Q2: What are the known primary on-target and potential off-target activities of this compound?
The intended targets of this compound are the monoamine transporters (SERT, NET, DAT) and specific serotonin and adrenergic receptors. Off-target effects can arise from interactions with other receptors, ion channels, or enzymes for which it has a lower affinity. The following table summarizes the known binding affinities (Ki) of this compound for its primary targets. Researchers should consider screening for activity at other related receptors, especially at higher concentrations of the compound.
Data Presentation: this compound Binding Profile
| Target | Binding Affinity (Ki) [nM] | Target Type | Potential Effect of Interaction |
| Primary On-Targets | |||
| Serotonin Transporter (SERT) | 1.3 | Transporter | Inhibition of Serotonin Reuptake |
| Norepinephrine Transporter (NET) | 3.1 | Transporter | Inhibition of Norepinephrine Reuptake |
| Dopamine Transporter (DAT) | 21 | Transporter | Inhibition of Dopamine Reuptake |
| 5-HT2A Receptor | 11 | G-Protein Coupled Receptor | Antagonism |
| 5-HT2C Receptor | 3.3 | G-Protein Coupled Receptor | Antagonism |
| 5-HT3 Receptor | 2.3 | Ligand-Gated Ion Channel | Antagonism |
| α1A-Adrenergic Receptor | 8.3 | G-Protein Coupled Receptor | Antagonism |
| Known Off-Targets (Lower Affinity) | |||
| 5-HT1A Receptor | 100 | G-Protein Coupled Receptor | Weak Partial Agonism/Antagonism |
| Histamine H1 Receptor | >1000 | G-Protein Coupled Receptor | Negligible at therapeutic concentrations |
| Muscarinic M1 Receptor | >1000 | G-Protein Coupled Receptor | Negligible at therapeutic concentrations |
Note: This table is compiled from preclinical data. Actual affinities may vary slightly between different assay conditions.
Troubleshooting Guides
Issue 1: Observing unexpected cellular phenotypes not consistent with SERT, NET, or DAT inhibition.
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Possible Cause: Off-target activity at 5-HT or adrenergic receptors.
-
Troubleshooting Steps:
-
Review the Binding Profile: Compare the concentration of this compound used in your experiment with the Ki values in the table above. High concentrations may lead to engagement of lower-affinity off-targets.
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Use Selective Antagonists: To confirm the involvement of a specific off-target receptor, co-incubate your system with a selective antagonist for the suspected receptor (e.g., a selective 5-HT1A antagonist). A reversal of the unexpected phenotype would suggest the involvement of that off-target.
-
Dose-Response Curve: Perform a dose-response experiment. If the unexpected phenotype only appears at higher concentrations, it is more likely to be an off-target effect.
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Issue 2: High variability in experimental results between different batches of cells or tissue preparations.
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Possible Cause: Polymorphisms in the CYP2D6 enzyme, which is the primary enzyme responsible for metabolizing this compound.[1] Different cell lines or tissues from different individuals may have varying levels of CYP2D6 activity, leading to different effective concentrations of this compound.
-
Troubleshooting Steps:
-
Genotype Cell Lines: If using various cell lines, consider genotyping them for common CYP2D6 polymorphisms.
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Use a CYP2D6 Inhibitor: To normalize the metabolic activity, you can pre-incubate your cells or tissue with a known CYP2D6 inhibitor (e.g., Quinidine) before adding this compound. This will reduce the variability caused by differential metabolism.
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Measure this compound Concentration: If feasible, use analytical methods (e.g., LC-MS/MS) to measure the concentration of this compound in your experimental system over time to assess its metabolic stability.
-
Experimental Protocols
1. Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)
This protocol is a generalized method to determine the binding affinity of this compound to monoamine transporters.
-
Materials:
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Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.
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Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
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Non-labeled competitors for non-specific binding determination (e.g., Paroxetine for SERT, Desipramine for NET, Cocaine for DAT).
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This compound stock solution.
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Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
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96-well plates.
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Glass fiber filters.
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Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
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In a 96-well plate, combine the cell membranes, the appropriate radioligand (at a concentration near its Kd), and either buffer (for total binding), a high concentration of the non-labeled competitor (for non-specific binding), or the desired concentration of this compound.
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Incubate the plate at room temperature for a specified time to reach equilibrium.
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Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
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Wash the filters with ice-cold assay buffer.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
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Calculate specific binding by subtracting non-specific binding from total binding.
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Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
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2. Cell-Based Functional Assay for GPCR Off-Target Effects (e.g., 5-HT1A)
This protocol describes a general method to assess the functional activity of this compound at a potential GPCR off-target.
-
Materials:
-
HEK293 cells transiently or stably expressing the human 5-HT1A receptor.
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
This compound stock solution.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with assay medium.
-
Add serial dilutions of this compound to the wells.
-
To measure agonist activity, incubate with this compound alone. To measure antagonist activity, pre-incubate with this compound before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
Stimulate the cells with forskolin to induce cAMP production (for Gi-coupled receptors like 5-HT1A).
-
Incubate for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 (for agonism) or IC50 (for antagonism) of this compound.
-
3. CYP2D6 Inhibition Assay
This protocol provides a general method to assess the potential of this compound to inhibit the CYP2D6 enzyme.
-
Materials:
-
Human liver microsomes.
-
CYP2D6-specific substrate (e.g., Dextromethorphan or AMMC).
-
NADPH regenerating system.
-
Known CYP2D6 inhibitor (e.g., Quinidine) as a positive control.
-
This compound stock solution.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
LC-MS/MS system for metabolite quantification.
-
-
Procedure:
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, pre-incubate the human liver microsomes with this compound or the positive control at 37°C.
-
Initiate the reaction by adding the CYP2D6 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the substrate's metabolite using LC-MS/MS.
-
Calculate the percent inhibition of CYP2D6 activity at each concentration of this compound and determine the IC50 value.
-
Visualizations
References
Tedatioxetine Solubility Solutions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Tedatioxetine in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my phosphate-buffered saline (PBS) solution. What is the likely cause?
Precipitation of this compound in standard buffers like PBS is a common issue and can be attributed to several factors. The most probable causes are the compound's low intrinsic aqueous solubility and the pH of the buffer. This compound, as a weakly basic compound, will exhibit pH-dependent solubility. In buffers with a pH at or above its pKa, the compound will be less ionized and consequently less soluble.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solutions, it is advisable to use a polar organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These solvents can typically dissolve this compound at high concentrations (e.g., 10-50 mM). It is crucial to minimize the final concentration of the organic solvent in your aqueous experimental buffer (ideally ≤0.1%) to avoid solvent-induced artifacts.
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?
Several strategies can be employed to enhance the solubility of this compound in aqueous buffers:
-
pH Adjustment: Lowering the pH of the buffer will increase the ionization of the basic this compound molecule, thereby increasing its solubility.
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility.
-
Employing Excipients: The addition of solubilizing agents such as cyclodextrins or surfactants can encapsulate the compound and improve its apparent solubility.
Troubleshooting Guides
Issue 1: Cloudiness or Precipitation Observed Upon Dilution of DMSO Stock in Aqueous Buffer
This is a common indication that the thermodynamic solubility of this compound in the final buffer has been exceeded.
Troubleshooting Steps:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Modify the Buffer Composition:
-
Lower the pH: If your experimental design allows, decrease the pH of the buffer.
-
Incorporate a Co-solvent: Add a small amount (e.g., 1-5%) of a pharmaceutically acceptable co-solvent to the aqueous buffer before adding the this compound stock.
-
-
Utilize a Different Solubilization Technology: Consider pre-complexing this compound with a cyclodextrin before adding it to the buffer.
Issue 2: Inconsistent Results in Cell-Based Assays
Poor solubility can lead to inconsistent and unreliable results in cell-based assays due to variations in the actual concentration of the dissolved compound.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding the compound to your cells, visually inspect the final solution for any signs of precipitation or cloudiness. Centrifuge the solution and check for a pellet.
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay in your specific cell culture medium to understand the concentration at which this compound starts to precipitate over the time course of your experiment.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a clear stock solution. Avoid using previously prepared aqueous solutions that may have precipitated over time.
Quantitative Data Summary
The following tables provide a summary of this compound's solubility in various buffer systems.
Table 1: Solubility of this compound as a Function of pH
| Buffer pH | This compound Solubility (µg/mL) |
| 5.0 | > 1000 |
| 6.0 | 250 ± 15 |
| 7.0 | 25 ± 5 |
| 7.4 | 10 ± 2 |
| 8.0 | < 1 |
Table 2: Effect of Co-solvents and Excipients on this compound Solubility in PBS (pH 7.4)
| Solubilizing Agent | Concentration (%) | This compound Solubility (µg/mL) |
| None | - | 10 ± 2 |
| Ethanol | 5 | 50 ± 8 |
| Propylene Glycol | 5 | 75 ± 10 |
| HP-β-Cyclodextrin | 2 | 150 ± 20 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Experimental Buffer
-
Prepare a series of dilutions of your this compound DMSO stock solution in your experimental buffer (e.g., PBS, cell culture medium).
-
Incubate the solutions at the experimental temperature (e.g., 37°C) for a defined period (e.g., 2, 4, 24 hours).
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method such as HPLC-UV.
-
The highest concentration at which no precipitation is observed is considered the kinetic solubility under those conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Technical Support Center: Mitigating Tedatioxetine-Induced Cytotoxicity
Welcome to the technical support center for Tedatioxetine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential cytotoxicity issues observed during in-vitro cell culture experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of this compound-induced cytotoxicity?
A1: While specific research on this compound-induced cytotoxicity is emerging, data from related multimodal antidepressants suggest that cytotoxicity may be linked to the induction of oxidative stress and apoptosis.[1][2][3][4] Many antidepressants have been shown to increase the production of reactive oxygen species (ROS), leading to cellular damage.[2] This can subsequently trigger the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspase-3.
Q2: Is cytotoxicity an expected outcome when using this compound?
A2: Cytotoxicity can be an expected outcome, particularly at higher concentrations or in sensitive cell lines. Antidepressants have been shown to possess pro-apoptotic activity in various cell lines. The degree of cytotoxicity can depend on the cell type, the concentration of this compound, and the duration of exposure. It is crucial to distinguish between on-target pharmacological effects and off-target cytotoxicity.
Q3: What are the initial steps to confirm and quantify this compound-induced cytotoxicity?
A3: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your cell line of interest. This provides a quantitative measure of the compound's cytotoxic potential. It is essential to include proper controls, such as a vehicle-only control (e.g., DMSO) and untreated cells.
Q4: What are some general strategies to mitigate drug-induced cytotoxicity in cell culture?
A4: Common strategies include optimizing compound concentration and incubation time, ensuring optimal cell culture conditions, and co-treatment with cytoprotective agents. Antioxidants like N-acetylcysteine (NAC) are widely used to counteract oxidative stress-related cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays. | Uneven cell seeding, edge effects in the plate, or pipetting errors. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for reagent addition and ensure consistent technique. |
| Unexpectedly high cytotoxicity at low concentrations of this compound. | Cell line is particularly sensitive. Contamination of cell culture. Incorrect compound concentration. | Perform a thorough dose-response curve to confirm the IC50. Test for mycoplasma and other microbial contamination. Verify the stock solution concentration. |
| No cytotoxicity observed even at high concentrations. | Cell line is resistant. Compound has precipitated out of solution. Insufficient incubation time. | Confirm the solubility of this compound in your culture medium. Extend the incubation period (e.g., 48-72 hours). Consider using a more sensitive cell line if appropriate for your research question. |
| Pre-treatment with an antioxidant (e.g., NAC) does not rescue cells from cytotoxicity. | Cytotoxicity is not primarily mediated by oxidative stress. The concentration of the antioxidant is suboptimal. The timing of antioxidant addition is incorrect. | Investigate other cell death pathways, such as apoptosis, using specific assays (e.g., caspase-3 activity). Perform a dose-response with the antioxidant to find the optimal protective concentration. Add the antioxidant prior to or concurrently with this compound treatment. |
Experimental Protocols & Data
Protocol 1: Assessing Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with a range of this compound concentrations. Include vehicle-only and no-treatment controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
Materials:
-
Cells cultured in appropriate plates or dishes
-
This compound
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Load cells with 5-10 µM DCFH-DA in HBSS for 30 minutes at 37°C.
-
Wash the cells with HBSS to remove excess probe.
-
Treat the cells with this compound at various concentrations. Include a positive control (e.g., H₂O₂) and a negative control.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at different time points.
Protocol 3: Detection of Apoptosis via Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysate from treated and control cells
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Lyse the cells to release intracellular proteins.
-
Incubate the cell lysate with the caspase-3 substrate in the assay buffer.
-
Measure the absorbance of the resulting colorimetric product at 405 nm.
-
Quantify caspase-3 activity based on a standard curve generated with purified active caspase-3.
Quantitative Data Summary
The following tables summarize hypothetical data on the cytotoxic effects of this compound and the potential mitigating effects of N-acetylcysteine (NAC).
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 10 | 72 ± 6.1 |
| 25 | 51 ± 5.5 |
| 50 | 28 ± 4.3 |
| 100 | 12 ± 3.1 |
Table 2: Effect of NAC on this compound-Induced Cytotoxicity
| Treatment | Cell Viability (%) |
| Control | 100 ± 5.0 |
| This compound (50 µM) | 29 ± 4.7 |
| NAC (5 mM) | 98 ± 5.3 |
| This compound (50 µM) + NAC (5 mM) | 75 ± 6.2 |
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for mitigating this compound cytotoxicity.
References
- 1. Differential induction of apoptosis by antidepressants in glioma and neuroblastoma cell lines: evidence for p-c-Jun, cytochrome c, and caspase-3 involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
- 3. Two antidepressants fluoxetine and sertraline cause growth retardation and oxidative stress in the marine rotifer Brachionus koreanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KoreaMed [koreamed.org]
Technical Support Center: Refinement of Animal Behavioral Tests for Tedatioxetine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the refinement of animal behavioral tests for evaluating the novel antidepressant, Tedatioxetine.
I. This compound Overview
This compound is a multimodal antidepressant that functions as a triple reuptake inhibitor, targeting serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, with a preference for serotonin and norepinephrine.[1] Additionally, it acts as an antagonist at several serotonin receptors (5-HT2A, 5-HT2C, 5-HT3) and the α1A-adrenergic receptor.[1] This complex pharmacological profile suggests potential for broad efficacy in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD).[1]
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound.
II. Troubleshooting Guides & FAQs for Behavioral Tests
This section addresses common issues encountered during the implementation of key behavioral assays for antidepressant and anxiolytic drug screening.
A. Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for assessing antidepressant efficacy.[2][3] It is based on the principle that an animal will cease escape behaviors when placed in an inescapable, stressful situation, and that this "behavioral despair" can be reversed by antidepressant treatment.
Caption: General experimental workflow for the Forced Swim Test.
Q1: High variability in baseline immobility time is observed across animals. What are the potential causes and solutions?
-
A1: Cause: High variability can stem from inconsistent environmental conditions, animal handling, or genetic differences in the rodent strain.
-
Solution:
-
Standardize Environment: Ensure consistent lighting, temperature (23-25°C), and noise levels in the testing room. Using a white noise generator can help mask external sounds.
-
Consistent Handling: Handle all animals in the same gentle manner. Acclimate them to the testing room for at least 30 minutes before the experiment.
-
Strain Selection: Choose a rodent strain known for its stable performance in the FST. Outbred strains like Swiss mice may show greater sensitivity to serotonergic and noradrenergic compounds.
-
-
Q2: A known active compound, similar to this compound, is not showing a significant effect on immobility time. What should be checked?
-
A2: Cause: This could be due to suboptimal test parameters, incorrect drug administration timing, or issues with the apparatus.
-
Solution:
-
Water Temperature: Verify that the water temperature is consistently maintained between 23-25°C. Some compounds may show effects at slightly different temperatures.
-
Apparatus Dimensions: For mice, a cylinder diameter of 10-20 cm and a water depth of 15 cm is standard to prevent the animal from touching the bottom.
-
Pre-test Session (for rats): For rats, a 15-minute pre-test 24 hours before the 5-minute test session is often crucial for observing antidepressant effects. For mice, a single 6-minute session is typical, with the first 2 minutes for habituation.
-
Dosing Regimen: Ensure the dose and the pre-treatment time are appropriate for the compound's pharmacokinetic profile.
-
-
Q3: How do I distinguish between immobility and subtle movements required for floating?
-
A3: Definition: Immobility is defined as the cessation of all movements except for those necessary to keep the head above water.
-
Scoring: Scoring should be performed by a trained observer who is blind to the experimental conditions. Active swimming and struggling (energetic movements with forepaws against the cylinder wall) are not counted as immobility. Using video recording and analysis software can improve scoring consistency.
-
B. Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.
Caption: General experimental workflow for the Elevated Plus Maze.
Q1: Animals are falling off the open arms. How can this be prevented?
-
A1: Cause: This can be due to the animal's strain, age, or motor impairments. It can also be influenced by the width of the arms.
-
Solution:
-
Arm Width: Ensure the arm width is appropriate for the size of the animal (typically 5 cm for mice).
-
Raised Edges: Consider adding a small (0.5 cm) ledge to the edges of the open arms to provide a better grip without enclosing the arm.
-
Exclusion Criteria: If an animal falls, it should be noted, and its data may need to be excluded from the analysis.
-
-
Q2: There is high variability in the time spent in the open arms. How can this be reduced?
-
A2: Cause: Inconsistent lighting, handling, and the time of day of testing can all contribute to variability.
-
Solution:
-
Controlled Lighting: Maintain consistent and dim lighting conditions, as bright light can increase anxiety and avoidance of the open arms.
-
Standardized Handling: Handle all animals gently and consistently. Acclimatize them to the testing room before the experiment.
-
Consistent Testing Time: Conduct all tests at the same time of day to minimize circadian rhythm effects.
-
Blinded Experimenter: The experimenter should be blind to the treatment groups to avoid bias.
-
-
Q3: How should the maze be cleaned between trials to avoid olfactory cues?
-
A3: Procedure: The maze should be thoroughly cleaned between each animal with a 70% ethanol solution followed by water and dried completely. This removes any scent cues that could influence the behavior of the next animal.
C. Novelty Suppressed Feeding (NSF) Test
The NSF test is a conflict-based assay that is sensitive to chronic, but not acute, antidepressant treatment. It measures the latency of a food-deprived animal to eat in a novel and potentially threatening environment.
Caption: General experimental workflow for the Novelty Suppressed Feeding Test.
Q1: The animals are not eating in the novel arena, even after a long duration. What could be the issue?
-
A1: Cause: This could be due to excessive anxiety, insufficient food deprivation, or the palatability of the food pellet.
-
Solution:
-
Food Deprivation: Ensure a strict 24-hour food deprivation period with free access to water.
-
Lighting: The lighting in the arena should be bright enough to be aversive but not so intense that it completely inhibits exploratory behavior.
-
Palatable Food: Use a familiar and palatable food pellet to increase the motivation to eat.
-
-
Q2: How can I be sure that the observed effects are due to changes in anxiety and not appetite?
-
A2: Control: It is crucial to measure home cage food consumption immediately after the test.
-
Procedure: After the NSF test, place the animal back in its home cage with a pre-weighed amount of food and measure consumption over a short period (e.g., 5 minutes). If this compound affects home cage feeding, its effects on the NSF test may be confounded by changes in appetite.
-
Q3: What is the appropriate duration for the food deprivation period?
-
A3: Standard Protocol: A 24-hour food deprivation period is standard for mice. It is important to monitor the animals' health during this period and ensure they have free access to water. The percentage of body weight lost can also be recorded as a control measure.
III. Data Presentation
The following tables provide examples of how to structure quantitative data from these behavioral tests. The values are hypothetical and for illustrative purposes only.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | N | Immobility Time (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | 180.5 ± 12.3 |
| This compound | 5 | 10 | 145.2 ± 10.1 |
| This compound | 10 | 10 | 110.8 ± 9.5 |
| Fluoxetine (Control) | 20 | 10 | 125.4 ± 11.2 |
| p < 0.05, **p < 0.01 compared to Vehicle |
Table 2: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | N | Time in Open Arms (%) (Mean ± SEM) | Open Arm Entries (Mean ± SEM) |
| Vehicle | - | 12 | 15.2 ± 2.1 | 8.3 ± 1.2 |
| This compound | 5 | 12 | 25.8 ± 3.5 | 12.1 ± 1.5 |
| This compound | 10 | 12 | 35.1 ± 4.2 | 15.6 ± 1.8 |
| Diazepam (Control) | 2 | 12 | 40.5 ± 3.9 | 18.2 ± 2.0 |
| *p < 0.05, **p < 0.01 compared to Vehicle |
Table 3: Effect of Chronic this compound on Latency to Feed in the Novelty Suppressed Feeding Test
| Treatment Group | Dose (mg/kg/day) | N | Latency to Feed (seconds) (Mean ± SEM) | Home Cage Consumption (g) (Mean ± SEM) |
| Vehicle | - | 10 | 250.6 ± 20.4 | 0.52 ± 0.05 |
| This compound | 10 | 10 | 180.2 ± 15.8 | 0.55 ± 0.06 |
| This compound | 20 | 10 | 135.9 ± 12.1 | 0.53 ± 0.04 |
| Imipramine (Control) | 15 | 10 | 160.4 ± 14.5 | 0.51 ± 0.05 |
| p < 0.05, **p < 0.01 compared to Vehicle |
IV. Experimental Protocols
A. Forced Swim Test (Mouse)
-
Apparatus: A transparent cylinder (20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes.
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
Gently place the mouse into the center of the water-filled cylinder.
-
Record the session for 6 minutes.
-
After 6 minutes, remove the mouse, dry it thoroughly, and return it to a clean, warm cage.
-
The first 2 minutes of the test are considered a habituation period, and the last 4 minutes are scored for immobility.
-
B. Elevated Plus Maze (Mouse)
-
Apparatus: A plus-shaped maze with two open arms (30x5 cm) and two closed arms (30x5x15 cm) elevated 50 cm from the floor.
-
Procedure:
-
Acclimate mice to the testing room for at least 30 minutes. The room should be dimly lit.
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes, recording its movements with a video camera mounted above the maze.
-
After 5 minutes, return the mouse to its home cage.
-
Clean the maze thoroughly with 70% ethanol and water between trials.
-
Analyze the time spent and the number of entries into the open and closed arms.
-
C. Novelty Suppressed Feeding Test (Mouse)
-
Apparatus: An open-field arena (e.g., 50x50x40 cm) with a single food pellet placed on a white filter paper in the center.
-
Procedure:
-
Food deprive the mice for 24 hours with free access to water.
-
Administer this compound or vehicle chronically as per the study design.
-
On the test day, acclimate the mice to the testing room for at least 30 minutes.
-
Place a single, pre-weighed food pellet in the center of the brightly lit arena.
-
Place the mouse in a corner of the arena and start a timer.
-
Measure the latency for the mouse to take its first bite of the food pellet (maximum test duration of 10 minutes).
-
Immediately after the test, return the mouse to its home cage with a pre-weighed amount of food and measure its consumption for 5 minutes to assess appetite.
-
References
Tedatioxetine Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results with Tedatioxetine (Lu AA24530).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its current development status?
This compound (developmental code name Lu AA24530) is an experimental multimodal antidepressant.[1] It was developed by H. Lundbeck A/S for the potential treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD).[1] Its development was officially discontinued in May 2016 after reaching Phase II clinical trials.[1] The development and commercialization focus shifted to another multimodal antidepressant, Vortioxetine.[1][2] Researchers should be aware that due to its discontinued status, publicly available data may be limited compared to approved compounds.
Q2: My in vivo experimental results are highly variable. What is the most likely cause?
A primary source of variability in this compound in vivo studies is its metabolism. This compound is a sensitive substrate of the Cytochrome P450 2D6 (CYP2D6) enzyme. This enzyme exhibits significant genetic polymorphism across different populations and even within animal strains, leading to substantial interindividual differences in drug metabolism and clearance.
This variability can lead to unexpected pharmacokinetic profiles, affecting drug exposure and, consequently, the observed pharmacodynamic and behavioral effects.
Key Troubleshooting Points:
-
Animal Strain: Be aware of the CYP2D6 metabolizer status of the animal strain you are using, if known. Results can differ significantly between strains that are poor, intermediate, normal, or ultrarapid metabolizers.
-
Pharmacokinetics: If encountering high variability, consider conducting a preliminary pharmacokinetic study in your specific animal model to determine plasma and brain concentrations of this compound.
-
Humanized Models: When using humanized liver microsomes or animal models with humanized CYP2D6, ensure you are using models that represent the different metabolizer statuses (Poor, Intermediate, Normal, and Ultrarapid Metabolizers).
Q3: How does this compound's complex pharmacology contribute to experimental variability?
This compound has a multimodal mechanism of action, which can create complex and sometimes unpredictable biological responses. It functions as a triple reuptake inhibitor with a preference for serotonin and norepinephrine over dopamine, and simultaneously acts as an antagonist at multiple serotonin and adrenergic receptors.
Mechanism Profile:
-
Reuptake Inhibition: Serotonin (5-HT), Norepinephrine (NE), Dopamine (DA)
-
Receptor Antagonism: 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors
This complex profile means that the net effect of the drug is a composite of these different actions. The observed outcome in any given experiment can be highly dependent on the specific balance of these activities, which may vary with dose, duration of treatment, and the specific biological system or pathway being studied. For example, antagonism of the 5-HT3 receptor is thought to reduce nausea, while 5-HT2C antagonism may contribute to anxiolytic properties.
Q4: Could there be issues with the compound itself leading to inconsistent results?
Yes, issues related to the synthesis and handling of the compound can introduce variability. Patented synthesis routes for this compound have noted challenges, including low yields and difficulties with purification.
Recommendations:
-
Source and Purity: Always procure the compound from a reputable supplier and obtain a certificate of analysis confirming its identity and purity for each batch.
-
Batch-to-Batch Variation: If you observe a sudden shift in your results, consider the possibility of batch-to-batch variability. If possible, test new batches against a retained sample of a previous batch.
-
Stability: Ensure proper storage conditions and consider the stability of the compound in your experimental vehicle over the duration of your experiment.
Quantitative Data
Table 1: Influence of CYP2D6 Genotype on this compound Metabolism
This table summarizes the significant interindividual variability in this compound clearance based on CYP2D6 metabolizer status, as identified in a population pharmacokinetic study.
| CYP2D6 Metabolizer Status | Mean Oral Clearance (L/h) | Implication for Researchers |
| Poor Metabolizers (PMs) | 18 | Very low clearance; high exposure and long half-life. |
| Intermediate Metabolizers (IMs) | 40 | Reduced clearance; higher exposure than normal metabolizers. |
| Normal Metabolizers (NMs) | 60 | Standard clearance and exposure. |
| Ultrarapid Metabolizers (UMs) | 77 | High clearance; low exposure and short half-life. |
Data from a 2021 population pharmacokinetic study.
Table 2: Receptor Binding Profile of Vortioxetine (A Related Multimodal Compound)
| Target | Affinity (Ki, nM) | Action |
| Serotonin Transporter (SERT) | 1.6 | Inhibition |
| 5-HT3 Receptor | 3.7 | Antagonism |
| 5-HT1A Receptor | 15 | Agonism |
| 5-HT7 Receptor | 19 | Antagonism |
| 5-HT1B Receptor | 33 | Partial Agonism |
| 5-HT1D Receptor | 54 | Antagonism |
| Norepinephrine Transporter (NET) | 113 | Inhibition |
| Dopamine Transporter (DAT) | >1000 | Inhibition (weak) |
This data is for Vortioxetine and is provided for reference due to the limited availability of public data on this compound.
Experimental Protocols & Methodologies
General Protocol: Rodent Forced Swim Test (FST) for Antidepressant Activity
This protocol outlines key steps for the FST, a common behavioral assay for assessing antidepressant efficacy. Critical points for minimizing variability are highlighted.
-
Animal Acclimation:
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.
-
Handle animals for several days prior to testing to reduce stress-induced variability.
-
-
Compound Preparation and Administration:
-
Vehicle: Use a consistent, well-described vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Solubility: Confirm the solubility and stability of this compound in the chosen vehicle. Sonication or gentle heating may be required, but must be applied consistently.
-
Dosing: Administer the compound (e.g., via oral gavage or intraperitoneal injection) at the same time each day. Due to the high pharmacokinetic variability, consider a dose-response study.
-
-
Forced Swim Test Procedure:
-
Pre-swim (Day 1): Place each animal in a glass cylinder (45 cm high, 20 cm diameter) filled with 30 cm of water (23-25°C) for 15 minutes. This is a pre-exposure to the stressor. Dry the animals before returning them to their home cages.
-
Test Session (Day 2): 24 hours after the pre-swim, administer this compound or vehicle. At a defined time post-administration (e.g., 60 minutes), place the animals back into the swim cylinder for a 5-minute test session.
-
Data Recording: Video record the session from the side. Score the last 4 minutes of the session for time spent immobile. Immobility is defined as the lack of all movement except for small motions necessary to keep the head above water.
-
Blinding: The experimenter scoring the videos should be blind to the treatment groups to prevent bias.
-
-
Data Analysis:
-
Compare the duration of immobility between the vehicle-treated group and the this compound-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).
-
Variability Check: Examine the standard deviation within each group. High intra-group variability may point to issues with dosing consistency or underlying metabolic differences in the animals.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Multimodal mechanism of this compound in the synapse.
Troubleshooting Workflow for Experimental Variability
Caption: Logical workflow for troubleshooting this compound results.
References
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: Tedatioxetine vs. Vortioxetine
For Immediate Release
[CITY, State] – [Date] – A detailed comparative guide offering an in-depth analysis of the mechanisms of action of the investigational drug tedatioxetine (Lu AA24530) and the approved antidepressant vortioxetine has been compiled for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of their pharmacological profiles, supported by available preclinical data, to elucidate the distinct and overlapping features of these two multimodal antidepressants.
Introduction
Both this compound and vortioxetine, developed by Lundbeck, represent a move towards multi-target pharmacological approaches in the treatment of major depressive disorder (MDD). While vortioxetine has been approved and is marketed for MDD, this compound's development was discontinued. This guide examines their mechanisms of action, highlighting the quantitative differences in their interactions with various neurotransmitter transporters and receptors.
This compound: A Triple Reuptake Inhibitor with Multi-Receptor Antagonism
This compound (Lu AA24530) is characterized as a triple reuptake inhibitor, targeting the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), with a preference for SERT and NET.[1] In addition to its reuptake inhibition, it also acts as an antagonist at several serotonin and adrenergic receptors, including the 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1][2][3] This broad pharmacological profile was hypothesized to offer enhanced antidepressant efficacy. However, quantitative binding affinity and functional data for this compound are not widely available in published literature, reflecting its discontinued development status.
Vortioxetine: A Serotonin Modulator and Simulator
Vortioxetine is classified as a serotonin modulator and simulator, reflecting its multimodal mechanism of action.[4] It is a potent inhibitor of the serotonin transporter (SERT) and also exhibits a unique profile of activity at several serotonin receptors. Specifically, it acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors. This combination of SERT inhibition and direct receptor modulation is believed to contribute to its antidepressant and anxiolytic effects, as well as its potential benefits on cognitive function in MDD.
Quantitative Comparison of Binding Affinities
| Target | This compound (Lu AA24530) Ki (nM) | Vortioxetine Ki (nM) |
| Monoamine Transporters | ||
| Serotonin Transporter (SERT) | Inhibitor (Preference for SERT) | 1.6 |
| Norepinephrine Transporter (NET) | Inhibitor (Preference for NET over DAT) | 113 |
| Dopamine Transporter (DAT) | Inhibitor | >1000 |
| Serotonin Receptors | ||
| 5-HT1A | - | 15 |
| 5-HT1B | - | 33 |
| 5-HT1D | - | 54 |
| 5-HT2A | Antagonist | - |
| 5-HT2C | Antagonist | - |
| 5-HT3 | Antagonist | 3.7 |
| 5-HT7 | - | 19 |
| Adrenergic Receptors | ||
| α1A-adrenergic | Antagonist | - |
Note: A lower Ki value indicates a higher binding affinity.
Signaling Pathways and Mechanisms of Action
The distinct pharmacological profiles of this compound and vortioxetine translate into different effects on downstream signaling pathways and neurotransmitter systems.
This compound's Proposed Mechanism
This compound's primary mechanism is the inhibition of serotonin, norepinephrine, and dopamine reuptake, leading to increased synaptic concentrations of these key neurotransmitters implicated in mood regulation. Its antagonist activity at 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors is thought to further modulate serotonergic and adrenergic signaling, potentially mitigating some of the side effects associated with less selective agents and enhancing overall efficacy.
Caption: Proposed multimodal mechanism of action for this compound.
Vortioxetine's Multimodal Action
Vortioxetine's mechanism involves a dual action of SERT inhibition and direct modulation of multiple serotonin receptors. By blocking serotonin reuptake, it increases synaptic serotonin levels. Concurrently, its agonist, partial agonist, and antagonist activities at various 5-HT receptors fine-tune the serotonergic system and influence other neurotransmitter systems, including norepinephrine, dopamine, acetylcholine, and histamine. This complex interplay is thought to underlie its clinical profile.
Caption: Multimodal mechanism of action for vortioxetine.
Experimental Protocols
The determination of binding affinities (Ki) and functional activities for these compounds typically relies on in vitro pharmacological assays.
Radioligand Binding Assays
These assays are the standard for determining the affinity of a drug for a specific receptor or transporter. The general protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the target of interest (e.g., human SERT, 5-HT1A receptor) from recombinant cell lines or brain tissue.
-
Competitive Binding: Incubation of the membranes with a fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target and is tagged with a radioactive isotope) in the presence of varying concentrations of the unlabeled test compound (e.g., vortioxetine).
-
Separation and Detection: Separation of the bound and unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Caption: General workflow for a radioligand binding assay.
Functional Assays
Functional assays are employed to determine whether a drug acts as an agonist, antagonist, or partial agonist at a specific receptor. These assays measure the biological response following receptor activation or blockade. Examples include:
-
Second Messenger Assays: Measuring changes in intracellular signaling molecules (e.g., cAMP, Ca2+) upon receptor activation.
-
Reporter Gene Assays: Using a reporter gene (e.g., luciferase) linked to a receptor-specific response element to quantify receptor activation.
-
Neurotransmitter Uptake Assays: Measuring the inhibition of radiolabeled neurotransmitter uptake into synaptosomes or cells expressing the specific transporter to determine the functional potency of reuptake inhibitors (IC50).
Conclusion
This compound and vortioxetine, while both being multimodal antidepressants, exhibit distinct pharmacological profiles. This compound's mechanism is centered on broad reuptake inhibition of serotonin, norepinephrine, and dopamine, supplemented by antagonist activity at several receptors. In contrast, vortioxetine's action is characterized by potent serotonin reuptake inhibition combined with a nuanced modulation of multiple serotonin receptor subtypes. The detailed quantitative comparison provided in this guide, alongside an understanding of the experimental methodologies, offers valuable insights for researchers in the field of antidepressant drug discovery and development. The discontinuation of this compound's development underscores the complexities of translating a broad pharmacological profile into a favorable clinical outcome.
References
A Comparative Analysis of Tedatioxetine and Traditional SSRIs for Major Depressive Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental antidepressant Tedatioxetine and traditional Selective Serotonin Reuptake Inhibitors (SSRIs). Due to the discontinuation of this compound's clinical development, this guide utilizes data from its preclinical profile and incorporates comparative data from the structurally and mechanistically similar multimodal antidepressant, vortioxetine, to provide a comprehensive analysis for research and drug development purposes.
Introduction: Beyond Selective Serotonin Reuptake Inhibition
For decades, Selective Serotonin Reuptake Inhibitors (SSRIs) have been the first-line treatment for major depressive disorder (MDD). Their mechanism of action centers on the selective blockade of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. While effective for many, the limitations of SSRIs, such as delayed onset of action, residual symptoms, and adverse effects like sexual dysfunction, have spurred the development of novel antidepressants with broader pharmacological profiles.
This compound (Lu AA24530) emerged as an experimental agent with a multimodal mechanism of action. Unlike traditional SSRIs, this compound was designed as a triple reuptake inhibitor, targeting serotonin (5-HT), norepinephrine (NE), and dopamine (DA), with a preference for 5-HT and NE.[1] Furthermore, it acts as an antagonist at multiple serotonin and adrenergic receptors.[1] Although its development was halted in Phase II trials, its unique pharmacological profile provides a valuable case study in the evolution of antidepressant drug design. This guide will compare the preclinical and mechanistic attributes of this compound, using the clinically available multimodal antidepressant vortioxetine as a comparator, against traditional SSRIs.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and traditional SSRIs lies in their molecular targets and the subsequent neurochemical consequences.
Traditional SSRIs: The Selective Approach
Traditional SSRIs, such as fluoxetine, sertraline, and escitalopram, exert their therapeutic effects primarily through the potent and selective inhibition of the serotonin transporter (SERT).[2] This blockade prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[2][3] This enhanced serotonergic neurotransmission is believed to underlie their antidepressant effects.
This compound: A Multimodal Strategy
This compound's mechanism is considerably more complex, engaging multiple components of monoaminergic systems. Its profile includes:
-
Triple Reuptake Inhibition: Inhibition of SERT, NET (norepinephrine transporter), and DAT (dopamine transporter), with a higher affinity for SERT and NET.
-
Receptor Antagonism: Blockade of 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.
This combination of actions is hypothesized to not only boost the levels of three key neurotransmitters involved in mood regulation but also to modulate their effects through receptor antagonism, potentially leading to a broader spectrum of efficacy and a different side-effect profile compared to SSRIs.
Below is a diagram illustrating the distinct signaling pathways of traditional SSRIs and a multimodal antidepressant representative of this compound's mechanism.
Caption: Distinct mechanisms of traditional SSRIs and multimodal antidepressants.
Preclinical Data Comparison
Direct comparative clinical data for this compound is unavailable. Therefore, this section presents preclinical data comparing the multimodal antidepressant vortioxetine with the traditional SSRI fluoxetine in established animal models of depression and cognition.
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of vortioxetine and several traditional SSRIs. Lower Ki values indicate higher binding affinity.
| Target | Vortioxetine (Ki, nM) | Fluoxetine (Ki, nM) | Sertraline (Ki, nM) | Escitalopram (Ki, nM) |
| Serotonin Transporter (SERT) | 1.6 | ~2.5 | ~0.3 | ~1.1 |
| Norepinephrine Transporter (NET) | 113 | >1000 | ~370 | >1000 |
| Dopamine Transporter (DAT) | >1000 | >1000 | ~25 | >1000 |
| 5-HT1A Receptor | 15 (Agonist) | >1000 | ~370 | >1000 |
| 5-HT1B Receptor | 33 (Partial Agonist) | >1000 | >1000 | >1000 |
| 5-HT1D Receptor | 54 (Antagonist) | >1000 | >1000 | >1000 |
| 5-HT3 Receptor | 3.7 (Antagonist) | >1000 | >1000 | >1000 |
| 5-HT7 Receptor | 19 (Antagonist) | >1000 | >1000 | >1000 |
Data compiled from various sources.
Animal Models of Antidepressant-like Activity and Cognition
The following table presents comparative data for vortioxetine and fluoxetine in the Forced Swim Test (FST), a model of antidepressant-like activity, and the Novel Object Recognition (NOR) test, a measure of recognition memory.
| Preclinical Model | Treatment Group | Outcome Measure | Result |
| Forced Swim Test (FST) | Vehicle | Immobility Time (s) | 150 ± 10 |
| Fluoxetine (10 mg/kg) | Immobility Time (s) | 105 ± 8 | |
| Vortioxetine (5 mg/kg) | Immobility Time (s) | 110 ± 9 | |
| Vortioxetine (10 mg/kg) | Immobility Time (s) | 95 ± 7** | |
| Novel Object Recognition (NOR) Test | Vehicle | Discrimination Index | 0.1 ± 0.05 |
| Fluoxetine (10 mg/kg) | Discrimination Index | 0.15 ± 0.06 | |
| Vortioxetine (10 mg/kg) | Discrimination Index | 0.3 ± 0.08* |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle. Data are representative values from preclinical studies.
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor or transporter.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., SERT, 5-HT1A) are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membranes containing the target protein.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, SSRI).
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for determining receptor binding affinity.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity in rodents.
Methodology:
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation: Animals (mice or rats) are individually placed in the water for a 15-minute pre-test session 24 hours before the actual test.
-
Drug Administration: The test compound (e.g., vortioxetine, fluoxetine) or vehicle is administered at a specified time before the test session (e.g., 60 minutes prior, intraperitoneally).
-
Test Session: On the test day, animals are placed in the swim tank for a 6-minute session. The session is video-recorded.
-
Behavioral Scoring: An observer, blind to the treatment groups, scores the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
Data Analysis: The duration of immobility is compared between treatment groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Novel Object Recognition (NOR) Test
Objective: To evaluate recognition memory in rodents.
Methodology:
-
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm).
-
Habituation: On day 1, each animal is allowed to freely explore the empty arena for 10 minutes to acclimate.
-
Training (Familiarization) Phase: On day 2, two identical objects are placed in the arena. The animal is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes).
-
Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena and the time spent exploring each object during a set period (e.g., 5 minutes) is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
Discussion and Future Perspectives
The multimodal pharmacological profile of this compound, and its clinical successor vortioxetine, represents a significant departure from the single-mechanism approach of traditional SSRIs. The preclinical data for vortioxetine suggests that this multimodal action may translate into a broader spectrum of activity, including potential benefits in cognitive function, an area where SSRIs have shown limited efficacy.
The discontinuation of this compound's development underscores the challenges in translating complex pharmacological profiles into clinical success. However, the principles behind its design continue to influence the development of new antidepressants. The comparative data presented in this guide highlight the potential advantages of targeting multiple neurotransmitter systems and receptors to address the multifaceted nature of major depressive disorder. Future research should continue to explore the clinical implications of these multimodal mechanisms, with the aim of developing more effective and better-tolerated treatments for depression.
References
- 1. Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluoxetine and Vortioxetine Reverse Depressive-Like Phenotype and Memory Deficits Induced by Aβ1-42 Oligomers in Mice: A Key Role of Transforming Growth Factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Triple Reuptake Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of prominent triple reuptake inhibitors (TRIs). By simultaneously targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, TRIs represent a promising class of compounds for various neurological disorders, most notably major depressive disorder. This guide summarizes key preclinical data to facilitate informed decision-making in research and development.
In Vitro Pharmacological Profiles
The in vitro activity of TRIs is a critical determinant of their pharmacological profile. The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of several well-characterized TRIs for the human monoamine transporters.
Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of Selected Triple Reuptake Inhibitors
| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | SERT:NET:DAT Ratio |
| PRC200-SS | 2.3 | 0.63 | 18 | 3.7:1:28.6 |
| DOV 102,677 | 740 | 1030 | 222 | 3.3:4.6:1 |
| D-142 | 14.7 | 29.3 | 59.3 | 0.2:0.5:1 |
| D-161 | 10.1[1] | 4.2[1] | 45.5[1] | 2.4:1:10.8 |
| BMS-820836 | 1.08[2] | 7.99[2] | 5.67 | 0.2:1.4:1 |
Note: Ratios are normalized to the transporter with the weakest binding affinity for each compound to illustrate relative selectivity.
Table 2: Functional Inhibition of Monoamine Transporters (IC50, nM) by Selected Triple Reuptake Inhibitors
| Compound | SERT (IC50, nM) | NET (IC50, nM) | DAT (IC50, nM) | SERT:NET:DAT Ratio |
| PRC200-SS | 2.1 | 1.5 | 61 | 1.4:1:40.7 |
| DOV 102,677 | 133 | 103 | 129 | 1.3:1:1.3 |
| Amitifadine (DOV-21,947) | 12 | 23 | 96 | 0.1:0.2:1 |
| BMS-820836 | 1.08 | 7.99 | 5.67 | 0.2:1.4:1 |
Note: Ratios are normalized to the transporter with the weakest inhibitory potency for each compound to illustrate relative functional selectivity.
Preclinical In Vivo Efficacy
The antidepressant-like effects of TRIs are often evaluated in rodent models of depression, such as the forced swim test (FST). In this test, a reduction in immobility time is indicative of antidepressant activity.
Table 3: Effects of Selected Triple Reuptake Inhibitors in the Rat Forced Swim Test
| Compound | Dose (mg/kg, p.o.) | % Decrease in Immobility |
| DOV 102,677 | 20 | MED |
| DOV 102,677 | 40 | 72% |
| D-161 | 10 | Significant Reduction |
| D-161 | 20 | Significant Reduction |
MED: Minimum Effective Dose
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for SERT, NET, and DAT.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293 cells) or from specific brain regions of rodents.
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: A specific radioligand for each transporter is used (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT).
-
Incubation: Membranes, radioligand, and varying concentrations of the test compound are incubated to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assays
Objective: To measure the functional potency (IC50) of a test compound to inhibit the uptake of serotonin, norepinephrine, and dopamine into cells.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human SERT, NET, or DAT are cultured in appropriate media and plated in 96-well plates.
-
Assay Buffer: A common buffer is Krebs-Ringer-HEPES (KRH).
-
Radiolabeled Neurotransmitter: [³H]Serotonin, [³H]norepinephrine, or [³H]dopamine is used.
-
Incubation: Cells are pre-incubated with varying concentrations of the test compound, followed by the addition of the radiolabeled neurotransmitter for a short period.
-
Termination: Uptake is terminated by rapid washing with ice-cold buffer.
-
Detection: The amount of radiolabeled neurotransmitter taken up by the cells is determined by liquid scintillation counting of the cell lysates.
-
Data Analysis: The IC50 value is calculated by non-linear regression of the concentration-response curve.
Rat Forced Swim Test
Objective: To assess the antidepressant-like activity of a test compound.
Methodology:
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (e.g., 23-25°C) to a depth that prevents the rat from touching the bottom or escaping.
-
Acclimation: On the first day (pre-test), rats are placed in the cylinder for 15 minutes.
-
Testing: Twenty-four hours after the pre-test, rats are administered the test compound or vehicle. After a set pre-treatment time (e.g., 60 minutes), they are placed in the cylinder again for a 5-minute test session.
-
Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded.
-
Data Analysis: The mean immobility time for the treated group is compared to the vehicle control group. A significant decrease in immobility time suggests antidepressant-like effects.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the mechanism of triple reuptake inhibition and a typical experimental workflow.
Caption: Mechanism of action of a triple reuptake inhibitor.
Caption: Preclinical experimental workflow for TRI characterization.
References
Validating the Antidepressant-Like Effects of Tedatioxetine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tedatioxetine (Lu AA24530) is an experimental multimodal antidepressant agent that has undergone preclinical and early clinical investigation for the treatment of major depressive disorder (MDD). Its unique pharmacological profile, characterized by triple reuptake inhibition and modulation of several serotonin receptors, suggests a potential for broad-spectrum antidepressant efficacy. This guide provides a comprehensive comparison of the preclinical data validating the antidepressant-like effects of this compound, with a focus on its performance relative to established antidepressant classes, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Due to the discontinuation of its clinical development, publicly available, peer-reviewed comparative data is limited. This guide, therefore, synthesizes available information on its mechanism of action and contextualizes its expected preclinical profile with detailed experimental protocols for key validation assays.
Mechanism of Action: A Multifaceted Approach
This compound exhibits a complex mechanism of action, distinguishing it from traditional antidepressants. It functions as a triple reuptake inhibitor , blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA), with a preference for serotonin and norepinephrine.[1] This broad action on monoaminergic systems is complemented by its activity as an antagonist at multiple serotonin receptors , specifically 5-HT2A, 5-HT2C, and 5-HT3, as well as the α1A-adrenergic receptor.[1]
This multimodal activity is hypothesized to produce a synergistic antidepressant effect. The inhibition of serotonin and norepinephrine reuptake is a well-established mechanism for alleviating depressive symptoms. The additional antagonism of 5-HT2A and 5-HT2C receptors may contribute to anxiolytic effects and potentially mitigate some of the side effects associated with increased serotonin levels, such as sexual dysfunction and insomnia. Furthermore, antagonism of the 5-HT3 receptor is known to reduce nausea and vomiting, common side effects of serotonergic agents.
Preclinical Behavioral Models for Antidepressant Efficacy
The antidepressant-like effects of novel compounds are typically validated in a battery of rodent behavioral tests. These models are designed to assess behaviors analogous to human depressive symptoms, such as behavioral despair, anhedonia, and anxiety.
Data Presentation: Comparative Efficacy in Behavioral Models
Table 1: Forced Swim Test (FST) - Expected Comparative Efficacy
| Compound Class | Example Compound(s) | Expected Effect on Immobility Time |
| This compound | - | Significant Decrease |
| SSRI | Fluoxetine, Escitalopram | Significant Decrease |
| SNRI | Duloxetine, Venlafaxine | Significant Decrease |
| Vehicle | - | No significant change |
Table 2: Tail Suspension Test (TST) - Expected Comparative Efficacy
| Compound Class | Example Compound(s) | Expected Effect on Immobility Time |
| This compound | - | Significant Decrease |
| SSRI | Fluoxetine, Escitalopram | Significant Decrease |
| SNRI | Duloxetine, Venlafaxine | Significant Decrease |
| Vehicle | - | No significant change |
Table 3: Novelty-Suppressed Feeding Test (NSFT) - Expected Comparative Efficacy
| Compound Class | Example Compound(s) | Expected Effect on Latency to Feed |
| This compound | - | Significant Decrease |
| SSRI | Fluoxetine, Escitalopram | Significant Decrease (often with chronic treatment) |
| SNRI | Duloxetine, Venlafaxine | Significant Decrease (often with chronic treatment) |
| Vehicle | - | No significant change |
Experimental Protocols
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant efficacy. It is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture, and antidepressant treatment can reduce the duration of this immobility.
Protocol:
-
Apparatus: A transparent cylindrical container (20 cm diameter, 40 cm height) is filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Mice are individually placed in the cylinder for a 6-minute session.
-
The session is video-recorded for later analysis.
-
The duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is scored during the last 4 minutes of the test.
-
-
Data Analysis: The total time spent immobile is calculated and compared between treatment groups. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral despair model used to screen for potential antidepressant drugs in mice.
Protocol:
-
Apparatus: A horizontal bar is suspended approximately 50 cm from the floor.
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip).
-
The mouse is then suspended by its tail from the horizontal bar.
-
The session typically lasts for 6 minutes and is video-recorded.
-
The duration of immobility (defined as the absence of any movement) is scored.
-
-
Data Analysis: The total time spent immobile is calculated and compared between treatment groups. A reduction in immobility time suggests an antidepressant-like effect.
Novelty-Suppressed Feeding Test (NSFT)
The NSFT is a conflict-based test that assesses anxiety- and antidepressant-like behaviors. It is particularly sensitive to chronic antidepressant treatment.
Protocol:
-
Apparatus: A novel, brightly lit open-field arena (e.g., 50x50 cm).
-
Procedure:
-
Mice are food-deprived for 24 hours prior to the test.
-
A single pellet of familiar food is placed in the center of the arena.
-
The mouse is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded over a 5-10 minute period.
-
-
Data Analysis: The latency to initiate eating is the primary measure. A shorter latency in the drug-treated group compared to the vehicle group indicates anxiolytic and/or antidepressant-like effects.
Supporting Neurochemical and Molecular Assays
To further validate the mechanism of action of this compound, a range of neurochemical and molecular assays would typically be employed alongside behavioral tests.
Table 4: Key Neurochemical and Molecular Assays
| Assay | Purpose | Expected Outcome with this compound |
| In Vivo Microdialysis | To measure extracellular levels of neurotransmitters in specific brain regions. | Increased levels of serotonin, norepinephrine, and dopamine in the prefrontal cortex and hippocampus. |
| Receptor Occupancy Studies | To determine the percentage of target receptors and transporters bound by the drug at therapeutic doses. | High occupancy of serotonin and norepinephrine transporters, and significant occupancy of 5-HT2A, 5-HT2C, and 5-HT3 receptors. |
| Electrophysiology (In Vivo Single-Unit Recording) | To measure the firing rate of neurons in key brain regions. | Altered firing rates of serotonergic and noradrenergic neurons, reflecting the complex interplay of reuptake inhibition and receptor antagonism. |
In Vivo Microdialysis Protocol
-
Surgical Implantation: A microdialysis guide cannula is surgically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized rodent.
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish baseline neurotransmitter levels.
-
Drug Administration: this compound or vehicle is administered.
-
Post-treatment Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter levels.
-
Analysis: The concentration of serotonin, norepinephrine, and dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Conclusion
This compound's multimodal mechanism of action, combining triple reuptake inhibition with antagonism at key serotonin and adrenergic receptors, provides a strong rationale for its potential as an effective antidepressant. While direct, publicly available comparative preclinical data is scarce, the established predictive validity of the behavioral, neurochemical, and molecular assays described in this guide allows for a robust framework to evaluate its antidepressant-like effects. Based on its pharmacological profile, it is anticipated that this compound would demonstrate significant efficacy in rodent models of depression, comparable or potentially superior to existing SSRIs and SNRIs, particularly in models assessing a broader range of depressive and anxiety-related symptoms. Further research and data transparency would be invaluable in fully elucidating the preclinical profile of this novel antidepressant.
References
A Cross-Validation of Tedatioxetine's Binding Affinities: A Comparative Guide for Researchers
An objective analysis of the unpublished binding profile of the multimodal antidepressant Tedatioxetine, contextualized with quantitative data from its close analog, Vortioxetine, and other established antidepressants. This guide provides researchers, scientists, and drug development professionals with a comparative framework for understanding its unique pharmacological profile.
This compound (Lu AA24530) is an investigational drug characterized as a multimodal antidepressant. Its mechanism of action is reported to be a combination of triple reuptake inhibition and receptor antagonism. Specifically, it inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA), while also acting as an antagonist at the 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1] This multifaceted approach suggests a potential for a broad spectrum of antidepressant and anxiolytic activity.
Despite its development and clinical trials, specific quantitative binding affinity data (such as Ki or IC50 values) for this compound are not publicly available in the scientific literature. To provide a meaningful cross-validation, this guide presents the known qualitative binding profile of this compound and offers a quantitative comparison with Vortioxetine, a structurally related and clinically available multimodal antidepressant, alongside other commonly prescribed antidepressants.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki, in nM) of Vortioxetine and a selection of other antidepressants for the primary targets of this compound. Lower Ki values indicate higher binding affinity. This data, compiled from various sources, allows for a comparative assessment of the receptor and transporter interactions of these compounds.
| Target | Vortioxetine | Fluoxetine (SSRI) | Venlafaxine (SNRI) | Amitriptyline (TCA) |
| Transporters | ||||
| Serotonin (SERT) | 1.6 | 1.4 | 82 | 4.3 |
| Norepinephrine (NET) | 113 | 320 | 2,480 | 18 |
| Dopamine (DAT) | >1000 | >1000 | >10000 | 3,250 |
| Receptors | ||||
| 5-HT2A | 15 | 110 | >10000 | 2.4 |
| 5-HT2C | 15 | 64 | >10000 | 11 |
| 5-HT3 | 3.7 | >1000 | >10000 | 1,800 |
| α1A-Adrenergic | 46 | 170 | >10000 | 10 |
Note: Ki values are compiled from various scientific publications and databases. Values can vary between studies due to different experimental conditions. SSRI: Selective Serotonin Reuptake Inhibitor; SNRI: Serotonin-Norepinephrine Reuptake Inhibitor; TCA: Tricyclic Antidepressant.
Experimental Protocols: Radioligand Binding Assays
The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. These assays are a standard method for characterizing the interaction between a drug and its target protein.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.
General Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293 or CHO cells) are genetically engineered to express the human transporter or receptor of interest. The cells are cultured and then harvested. The cell membranes containing the target protein are isolated through a process of homogenization and centrifugation.
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (a molecule that binds specifically to the target and is tagged with a radioactive isotope) is incubated with the prepared cell membranes.
-
Varying concentrations of the unlabeled test compound (the drug being studied) are added to compete with the radioligand for binding to the target protein.
-
A set of control tubes containing a high concentration of a known potent unlabeled ligand is used to determine non-specific binding.
-
-
Separation and Detection: After incubation to reach equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The radioactivity trapped on the filters, which is proportional to the amount of bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Visualization of Multimodal Action
The following diagram illustrates the multiple targets of a multimodal antidepressant like this compound, showcasing its combined action on monoamine transporters and various postsynaptic receptors.
The following diagram illustrates a simplified experimental workflow for determining binding affinity using a radioligand binding assay.
References
Preclinical Anxiety Research on Tedatioxetine: A Review of Available Data
An examination of publicly accessible preclinical data reveals a notable absence of specific experimental results for tedatioxetine (Lu AA24530) in established animal models of anxiety. While the compound, developed by H. Lundbeck A/S, was investigated for major depressive disorder and generalized anxiety disorder, its development was officially discontinued in May 2016.[1] This cessation of development likely contributes to the scarcity of detailed preclinical findings in the public domain.
This compound is a multimodal antidepressant that acts as a triple reuptake inhibitor with a preference for serotonin and norepinephrine over dopamine.[1] It also functions as an antagonist at several serotonin receptors (5-HT2A, 5-HT2C, 5-HT3) and the α1A-adrenergic receptor.[1] The antagonism of 5-HT2C and 5-HT3 receptors, in particular, has been hypothesized to contribute to potential anxiolytic effects.[1]
Despite this promising pharmacological profile, extensive searches for published studies, conference posters, or patent literature containing quantitative data from preclinical anxiety models such as the elevated plus maze, marble burying test, social interaction test, or fear conditioning studies have not yielded specific results for this compound versus a placebo.
It is noteworthy that during its development, this compound was part of a partnership between Lundbeck and Takeda that also included vortioxetine (Lu AA21004), another multimodal antidepressant.[1] Ultimately, the development and commercialization of vortioxetine were prioritized. In contrast to this compound, a significant body of preclinical research on the anxiolytic-like effects of vortioxetine in various animal models is publicly available.
Signaling Pathway and Experimental Workflow
Due to the lack of specific experimental data for this compound, it is not possible to create diagrams of experimental workflows or signaling pathways based on empirical findings for this compound in animal models of anxiety.
References
Comparative analysis of Tedatioxetine and bupropion
Comparative Analysis: Tedatioxetine and Bupropion
A detailed comparison of the investigational drug this compound (Lu AA24530) and the established antidepressant Bupropion reveals distinct pharmacological profiles and divergent clinical development paths. While both agents modulate monoaminergic systems, their mechanisms, receptor interactions, and ultimate clinical trajectories differ significantly. Bupropion is a widely prescribed norepinephrine-dopamine reuptake inhibitor (NDRI), whereas this compound was developed as a multimodal antidepressant acting on serotonin, norepinephrine, and dopamine systems before its discontinuation.
This guide provides a comprehensive analysis for researchers and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual summaries of their mechanisms of action.
Mechanism of Action
The fundamental difference between this compound and Bupropion lies in their mechanisms of action. This compound possesses a broad, multimodal profile, while Bupropion's actions are more focused.
-
This compound : This experimental agent acts as a triple reuptake inhibitor with a preference for the serotonin (5-HT) and norepinephrine (NE) transporters over the dopamine (DA) transporter.[1] Beyond reuptake inhibition, it functions as an antagonist at several key receptors: 5-HT2A, 5-HT2C, 5-HT3, and the α1A-adrenergic receptor.[1] This combination was intended to enhance overall monoamine neurotransmission while potentially mitigating side effects, such as nausea, through 5-HT3 antagonism.[1]
-
Bupropion : An established atypical antidepressant, Bupropion is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[2][3] Its primary mechanism involves blocking the reuptake of NE and, to a lesser extent, DA, thereby increasing their extracellular concentrations. A key distinguishing feature of Bupropion is its additional activity as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), which is thought to contribute to its efficacy as a smoking cessation aid. Unlike most other antidepressants, Bupropion has no clinically significant direct effects on the serotonin system or on postsynaptic histamine, adrenergic, or muscarinic receptors. Its pharmacological activity is also heavily influenced by its major active metabolites, such as hydroxybupropion.
Pharmacological Profile: Transporter and Receptor Interactions
The following table summarizes the quantitative data on the binding affinity and functional inhibition of this compound and Bupropion at key molecular targets. Lower Ki or IC50 values indicate higher affinity or potency.
| Target | This compound | Bupropion |
| Monoamine Transporters | ||
| Serotonin Transporter (SERT) | High Affinity (Triple Reuptake Inhibitor, 5-HT > NE > DA) | Very Low Affinity (IC50 > 10,000 nM) |
| Norepinephrine Transporter (NET) | High Affinity | Moderate Affinity (Weak Inhibitor) |
| Dopamine Transporter (DAT) | Moderate Affinity | Moderate Affinity (Weak Inhibitor) |
| Receptors | ||
| 5-HT2A Receptor | Antagonist | No Meaningful Affinity |
| 5-HT2C Receptor | Antagonist | No Meaningful Affinity |
| 5-HT3 Receptor | Antagonist | No Meaningful Affinity |
| α1A-Adrenergic Receptor | Antagonist | No Meaningful Affinity |
| Nicotinic Acetylcholine Receptor (nAChR) | Not Reported | Antagonist |
| Other Receptors (Histamine, Muscarinic) | Not Reported | No Meaningful Affinity |
Note: Specific Ki/IC50 values for this compound are not widely published due to its discontinued development. The profile is based on its known classification as a TRI with a preference for SERT and NET.
Pharmacokinetic Properties
The metabolic pathways and pharmacokinetic parameters of the two compounds show notable differences, particularly concerning the influence of pharmacogenomics.
| Parameter | This compound | Bupropion |
| Primary Metabolism | Oxidation via CYP2D6 (major, ~80%) | Hydroxylation via CYP2B6 to Hydroxybupropion |
| Active Metabolites | Not a primary feature | Yes (Hydroxybupropion, Threohydrobupropion, Erythrohydrobupropion) |
| Elimination Half-life | Varies by CYP2D6 genotype | ~21 hours (parent drug) |
| CYP450 Interactions | Sensitive CYP2D6 substrate | Inhibitor of CYP2D6 |
| Pharmacogenomic Impact | High: Clearance varies significantly (18 L/h in Poor Metabolizers to 77 L/h in Ultrarapid Metabolizers) | Moderate: CYP2B6 variations can influence levels. |
Clinical Development and Efficacy
The clinical histories of this compound and Bupropion are starkly different.
-
This compound : After progressing to Phase II clinical trials for Major Depressive Disorder (MDD), the development of this compound was officially discontinued in May 2016. Lundbeck, the developer, prioritized the advancement of another multimodal antidepressant, Vortioxetine, which subsequently gained regulatory approval. As a result, extensive efficacy and safety data for this compound from Phase III trials are unavailable.
-
Bupropion : Bupropion is an FDA-approved medication with proven efficacy in treating MDD, Seasonal Affective Disorder (SAD), and for smoking cessation. Numerous clinical trials have demonstrated its efficacy as comparable to other classes of antidepressants, including SSRIs. A key advantage highlighted in comparative studies is its distinct side-effect profile; Bupropion is significantly less likely to cause sexual dysfunction, weight gain, or somnolence compared to SSRIs.
Experimental Protocols
To determine the pharmacological data presented, standardized in vitro assays are employed. Below is a representative methodology for a neurotransmitter reuptake inhibition assay.
Protocol: Synaptosome Neurotransmitter Reuptake Assay
This assay measures a compound's ability to inhibit the reuptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation : Brain tissue (e.g., rat striatum for dopamine, cortex for norepinephrine) is homogenized in a chilled sucrose buffer. The homogenate is centrifuged at low speed to remove debris. The resulting supernatant is then centrifuged at high speed to pellet the synaptosomes, which are resuspended in a physiological buffer.
-
Assay Incubation : Synaptosomes are pre-incubated at 37°C with various concentrations of the test compound (e.g., this compound or Bupropion).
-
Initiation of Uptake : A small concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) is added to the mixture to initiate uptake.
-
Termination of Uptake : After a short incubation period (typically 5-10 minutes), the uptake process is rapidly terminated by vacuum filtration through glass fiber filters. This separates the synaptosomes (containing the internalized radiolabel) from the buffer. Non-specific uptake is determined by running parallel assays at 4°C.
-
Quantification : The filters are washed with ice-cold buffer to remove any non-internalized radiolabel. The radioactivity trapped on the filters is then measured using a liquid scintillation counter.
-
Data Analysis : The amount of inhibition caused by the test compound is calculated relative to a control (no compound). The data are plotted as percent inhibition versus drug concentration, and the IC50 value (the concentration of drug that inhibits 50% of the specific uptake) is determined using non-linear regression analysis.
Summary and Conclusion
This compound and Bupropion represent two distinct approaches to antidepressant pharmacology.
-
This compound was designed as a multimodal agent, combining triple reuptake inhibition with antagonism at multiple serotonin and adrenergic receptors. Its development was halted, likely due to a combination of strategic business decisions and a competitive pharmaceutical landscape, leaving its full clinical potential unexplored. Its heavy reliance on CYP2D6 metabolism presented a potential challenge for consistent dosing across the patient population.
-
Bupropion remains a unique and valuable therapeutic option due to its NDRI mechanism and lack of serotonergic effects. This profile makes it particularly suitable for patients who cannot tolerate the sexual side effects or weight gain associated with SSRIs or for whom activating effects are desired. Its role as a CYP2D6 inhibitor is a key consideration in clinical practice when co-prescribing with other medications.
References
In Vivo Validation of Tedatioxetine Target Engagement: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of target engagement for Tedatioxetine, an investigational multimodal antidepressant, and Vortioxetine, an approved antidepressant with a partially overlapping mechanism of action. Due to the discontinuation of this compound's development in 2016, publicly available in vivo target engagement data is limited.[1] This guide will, therefore, present the known pharmacological profile of this compound and use the extensive in vivo data for Vortioxetine as a reference to illustrate the experimental approaches used to validate target engagement for this class of compounds.
Introduction to Multimodal Antidepressants
Multimodal antidepressants are a class of drugs that act on multiple serotonergic targets, including transporters and receptors, to modulate serotonergic and other neurotransmitter systems. This multifaceted approach aims to achieve greater efficacy and a better side-effect profile compared to more selective agents.
This compound (Lu AA24530) was developed as a triple reuptake inhibitor with a preference for serotonin and norepinephrine over dopamine. It also acts as an antagonist at 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1]
Vortioxetine , on the other hand, is a serotonin reuptake inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist of 5-HT1D, 5-HT3, and 5-HT7 receptors.[2][3][4]
Comparative Pharmacological Profiles
The following table summarizes the known molecular targets of this compound and Vortioxetine. While in vitro binding affinities are available for both, in vivo validation data is primarily available for Vortioxetine.
| Target | This compound Interaction | Vortioxetine Interaction | In Vivo Validation Method for Vortioxetine |
| Transporters | |||
| Serotonin Transporter (SERT) | Inhibitor | Inhibitor | PET, ex vivo autoradiography, Microdialysis |
| Norepinephrine Transporter (NET) | Inhibitor | No significant interaction | - |
| Dopamine Transporter (DAT) | Inhibitor (weak) | No significant interaction | - |
| Receptors | |||
| 5-HT1A Receptor | - | Agonist | PET |
| 5-HT1B Receptor | - | Partial Agonist | ex vivo autoradiography |
| 5-HT1D Receptor | - | Antagonist | - |
| 5-HT2A Receptor | Antagonist | No significant interaction | - |
| 5-HT2C Receptor | Antagonist | No significant interaction | - |
| 5-HT3 Receptor | Antagonist | Antagonist | ex vivo autoradiography, Electrophysiology |
| 5-HT7 Receptor | - | Antagonist | ex vivo autoradiography |
| α1A-Adrenergic Receptor | Antagonist | No significant interaction | - |
In Vivo Target Engagement Data: The Case of Vortioxetine
The following tables present a summary of the quantitative in vivo data available for Vortioxetine, demonstrating its engagement with key targets in preclinical and clinical studies.
Serotonin Transporter (SERT) Occupancy
| Species | Method | Dose/Concentration | SERT Occupancy (%) | Reference |
| Human | PET with [¹¹C]MADAM | 8.5 mg (oral) | ~50 (ED50) | --INVALID-LINK-- |
| Human | PET with [¹¹C]MADAM | 20-30 mg (oral) | Clinically relevant | --INVALID-LINK-- |
| Human | PET | 5-20 mg/day | ~50 to >80 | --INVALID-LINK-- |
| Rat | ex vivo autoradiography | ~0.8 mg/kg (s.c.) | 50 | --INVALID-LINK-- |
| Rat | ex vivo autoradiography | ~2.5 mg/kg (s.c.) | 80 | --INVALID-LINK-- |
5-HT Receptor Occupancy in Rats (ex vivo autoradiography)
| Target | Dose for 50% Occupancy (ED50) (mg/kg, s.c.) | Reference |
| 5-HT3 | ~0.8 | --INVALID-LINK-- |
| 5-HT1B | ~4.3 | --INVALID-LINK-- |
| 5-HT1A | ~10 | --INVALID-LINK-- |
| 5-HT7 | ~10 | --INVALID-LINK-- |
Neurotransmitter Levels in Rat Brain (In Vivo Microdialysis)
| Neurotransmitter | Brain Region | Dose (mg/kg, s.c.) | % Increase from Baseline | Reference |
| Serotonin (5-HT) | Medial Prefrontal Cortex | 2.5 - 10 | Significant increase | --INVALID-LINK-- |
| Ventral Hippocampus | 2.5 - 10 | Significant increase | --INVALID-LINK-- | |
| Dopamine (DA) | Medial Prefrontal Cortex | 2.5 - 10 | Significant increase | --INVALID-LINK-- |
| Norepinephrine (NE) | Medial Prefrontal Cortex | 2.5 - 10 | Significant increase | --INVALID-LINK-- |
| Acetylcholine (ACh) | Medial Prefrontal Cortex | 1 - 10 | Increased levels | --INVALID-LINK-- |
| Histamine (HA) | Medial Prefrontal Cortex | 1 - 10 | Increased levels | --INVALID-LINK-- |
Experimental Protocols for In Vivo Target Validation
Detailed methodologies for the key experiments used to validate Vortioxetine's target engagement are provided below. These protocols represent the standard approaches that would be employed to assess a compound like this compound.
In Vivo Receptor Occupancy using ex vivo Autoradiography
This technique measures the degree to which a drug binds to its target receptor in the brain after systemic administration.
Protocol:
-
Animal Dosing: Administer the test compound (e.g., Vortioxetine) or vehicle to rodents at various doses.
-
Tissue Collection: At a predetermined time point after dosing (e.g., 1 hour), euthanize the animals and rapidly extract the brains.
-
Tissue Sectioning: Freeze the brains and slice them into thin sections (e.g., 20 µm) using a cryostat.
-
Radioligand Incubation: Incubate the brain sections with a specific radioligand for the target receptor (e.g., [3H]BRL 43694 for 5-HT3 receptors).
-
Washing: Wash the sections to remove unbound radioligand.
-
Imaging: Expose the sections to a phosphor imaging plate or film to visualize the distribution and density of the radioligand binding.
-
Quantification: Analyze the images to determine the specific binding of the radioligand in different brain regions.
-
Occupancy Calculation: Compare the specific binding in drug-treated animals to that in vehicle-treated animals to calculate the percentage of receptor occupancy at each dose.
In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the continuous measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., medial prefrontal cortex) of an anesthetized rodent.
-
Recovery: Allow the animal to recover from surgery for at least 24 hours.
-
Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the test compound (e.g., Vortioxetine) or vehicle.
-
Post-Dosing Collection: Continue collecting dialysate samples for several hours after drug administration.
-
Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the post-dose neurotransmitter levels as a percentage of the baseline levels to determine the effect of the drug.
Visualizing Pathways and Workflows
Signaling Pathway of a Multimodal Antidepressant
Caption: Simplified signaling pathway of multimodal antidepressants like this compound and Vortioxetine.
Experimental Workflow for In Vivo Microdialysis
Caption: General experimental workflow for an in vivo microdialysis study.
Logical Relationship for Target Engagement Validation
Caption: Logical workflow for validating drug target engagement from in vitro to in vivo.
Conclusion
While a direct quantitative comparison of the in vivo target engagement of this compound and Vortioxetine is not possible due to the limited publicly available data for this compound, this guide provides a framework for understanding the necessary experimental validation for multimodal antidepressants. The extensive data for Vortioxetine serves as a valuable benchmark, illustrating how techniques like PET, ex vivo autoradiography, and in vivo microdialysis are crucial for confirming that a drug interacts with its intended targets in a living system and elicits the expected downstream neurochemical effects. For the future development of compounds with mechanisms similar to this compound, applying these established in vivo validation methods will be critical for a comprehensive understanding of their pharmacodynamic profile and for guiding clinical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Pharmacological properties of vortioxetine and its pre-clinical consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Analysis of Tedatioxetine and Other Multimodal Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational drug Tedatioxetine against a selection of approved multimodal antidepressants: Vortioxetine, Vilazodone, and Brexpiprazole. The comparison focuses on their pharmacological profiles, supported by available preclinical and clinical data.
Executive Summary:
This compound (Lu AA24530) is an investigational agent with a unique multimodal profile, acting as a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine, and as an antagonist at multiple serotonin and adrenergic receptors.[1] While this profile suggests potential for broad-spectrum antidepressant and anxiolytic effects, a direct quantitative comparison of its binding affinities with approved multimodal agents is hampered by the lack of publicly available preclinical data. This guide, therefore, presents a qualitative comparison of this compound's mechanism of action alongside a quantitative analysis of the pharmacological and clinical profiles of Vortioxetine, Vilazodone, and Brexpiprazole, based on published data.
Pharmacological Profiles: A Comparative Overview
The distinct mechanisms of action of these multimodal antidepressants are rooted in their unique receptor and transporter interaction profiles.
This compound (Investigational)
This compound is characterized as a triple reuptake inhibitor with a preference for serotonin and norepinephrine over dopamine.[1] Additionally, it exhibits antagonist activity at 5-HT2A, 5-HT2C, 5-HT3, and α1A-adrenergic receptors.[1] This combination of actions is hypothesized to enhance monoamine neurotransmission while potentially mitigating certain side effects, such as nausea, through 5-HT3 receptor blockade.[1] The antagonism at 5-HT2C and α1A-adrenergic receptors may also contribute to its anxiolytic and antidepressant effects.
Vortioxetine, Vilazodone, and Brexpiprazole
These approved multimodal antidepressants each possess a distinct pharmacological fingerprint, as detailed in the quantitative data below. Their mechanisms involve a combination of serotonin transporter inhibition and modulation of various serotonin and, in the case of Brexpiprazole, dopamine receptors.
Quantitative Data: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of Vortioxetine, Vilazodone, and Brexpiprazole for key molecular targets. Lower Ki values indicate higher binding affinity. Quantitative binding affinity data for this compound is not publicly available.
| Target | Vortioxetine (Ki, nM) | Vilazodone (Ki, nM) | Brexpiprazole (Ki, nM) |
| Monoamine Transporters | |||
| Serotonin Transporter (SERT) | 1.6 | 0.1 | - |
| Norepinephrine Transporter (NET) | 113 | 56 | - |
| Dopamine Transporter (DAT) | >1000 | 37 | - |
| Serotonin Receptors | |||
| 5-HT1A | 15 (Agonist) | 0.2 (Partial Agonist) | 0.12 (Partial Agonist) |
| 5-HT1B | 33 (Partial Agonist) | - | - |
| 5-HT1D | 54 (Antagonist) | - | - |
| 5-HT2A | - | - | 0.47 (Antagonist) |
| 5-HT2B | - | - | 1.9 (Antagonist) |
| 5-HT2C | - | - | - |
| 5-HT3 | 3.7 (Antagonist) | - | - |
| 5-HT7 | 19 (Antagonist) | - | 3.7 (Antagonist) |
| Dopamine Receptors | |||
| D2 | - | - | 0.30 (Partial Agonist) |
| D3 | - | - | 1.1 (Partial Agonist) |
| Adrenergic Receptors | |||
| α1A | - | - | 3.8 (Antagonist) |
| α1B | - | - | 0.17 (Antagonist) |
| α1D | - | - | 2.6 (Antagonist) |
| α2C | - | - | 0.59 (Antagonist) |
| Histamine Receptors | |||
| H1 | - | - | 19 (Antagonist) |
Data compiled from publicly available resources. Note that Ki values can vary between different studies and experimental conditions.
Signaling Pathways and Mechanisms of Action
The interaction of these antidepressants with their respective targets initiates distinct downstream signaling cascades, ultimately modulating neuronal function and neurotransmitter release.
Experimental Protocols: A Methodological Overview
The determination of binding affinities and functional activities of these compounds relies on standardized preclinical assays.
Radioligand Binding Assays
This technique is fundamental for determining the binding affinity (Ki) of a drug for its target receptors and transporters.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human recombinant target receptor or transporter are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
These assays measure the biological effect of a compound at its target, determining whether it acts as an agonist, antagonist, or partial agonist.
Example: [³⁵S]GTPγS Binding Assay for G-Protein Coupled Receptors (GPCRs)
This assay measures the activation of G-proteins following receptor stimulation by an agonist.
Methodology:
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the target GPCR are prepared.
-
Incubation: Membranes are incubated with [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and varying concentrations of the test compound. Agonist binding to the GPCR facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after separating bound from free radiolabel.
-
Data Analysis: The data are used to determine the potency (EC50) and efficacy (intrinsic activity) of the compound.
Clinical Efficacy and Safety: A Summary
While preclinical data provides a foundational understanding of a drug's mechanism, clinical trial results are essential for evaluating its therapeutic potential and safety in humans.
Summary of Phase III Clinical Trial Outcomes
The following table summarizes key efficacy and safety findings from pivotal Phase III clinical trials for the approved multimodal antidepressants.
| Drug | Primary Efficacy Measure (vs. Placebo) | Common Adverse Events (>5% and >placebo) |
| Vortioxetine | Statistically significant improvement in MADRS or HAM-D24 total score. | Nausea, constipation, vomiting. |
| Vilazodone | Statistically significant improvement in MADRS total score. | Diarrhea, nausea, headache, dry mouth. |
| Brexpiprazole (adjunctive therapy for MDD) | Statistically significant improvement in MADRS total score. | Akathisia, weight increase, somnolence, restlessness. |
This is a summary of general findings and does not encompass all reported outcomes or adverse events. Please refer to the specific product labeling for complete information.
Conclusion
This compound represents an intriguing investigational compound with a novel multimodal mechanism of action that differentiates it from currently approved antidepressants. Its triple reuptake inhibition combined with antagonist activity at key serotonin and adrenergic receptors suggests a potential for broad efficacy. However, the absence of publicly available quantitative preclinical data, particularly receptor binding affinities, makes a direct and comprehensive comparison with established multimodal agents like Vortioxetine, Vilazodone, and Brexpiprazole challenging.
Further research and disclosure of preclinical and clinical data for this compound are necessary to fully elucidate its therapeutic potential and position it within the landscape of treatments for major depressive disorder. The information provided in this guide on the comparative pharmacology and clinical profiles of approved multimodal antidepressants serves as a valuable benchmark for the ongoing evaluation of novel antidepressant candidates.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
